R-Clopidogrel carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324757-50-8 | |
| Record name | Clopidogrel carboxylic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
R-Clopidogrel carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-Clopidogrel Carboxylic Acid
Introduction
Clopidogrel is a potent antiplatelet agent widely used in the prevention of cardiovascular events such as heart attacks and strokes.[1] It is a prodrug that is metabolized in the liver to its active form, which irreversibly inhibits the P2Y12 ADP receptor on platelets. Clopidogrel is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer is not therapeutically active. (R)-Clopidogrel carboxylic acid is a key stereoisomeric impurity and a metabolite of Clopidogrel.[2][3] Its synthesis and characterization are crucial for analytical reference, impurity profiling, and metabolic studies in drug development.
This technical guide provides a detailed overview of the primary synthesis pathways for (R)-Clopidogrel carboxylic acid, focusing on the preparation of the racemic intermediate followed by chiral resolution. The methodologies, experimental protocols, and relevant quantitative data are presented for researchers, scientists, and drug development professionals.
Overall Synthesis Strategy
The most common and well-documented strategy for obtaining enantiomerically pure (R)-Clopidogrel carboxylic acid involves a two-stage process. First, a racemic mixture of (R,S)-Clopidogrel carboxylic acid is synthesized. This is typically achieved through the hydrolysis of a suitable precursor, such as racemic Clopidogrel bisulfate. The second stage is the critical chiral resolution step, where the racemic mixture is separated to isolate the desired (R)-enantiomer.
Stage 1: Synthesis of Racemic (R,S)-Clopidogrel Carboxylic Acid
The precursor for the resolution step is the racemic carboxylic acid. This intermediate can be efficiently prepared by the hydrolysis of commercially available racemic Clopidogrel bisulfate.
Experimental Protocol: Hydrolysis of Racemic Clopidogrel Bisulfate
This protocol is adapted from a described method for preparing the racemic acid from Clopidogrel bisulfate.[4]
-
Preparation of Clopidogrel Free Base:
-
Suspend 268 g (0.63 moles) of racemic Clopidogrel bisulfate in 1340 ml of dichloromethane (MDC).
-
Adjust the pH of the mixture to 5-6 using a 35% aqueous hydrochloric acid solution.
-
Extract the aqueous layer with MDC (3 x 3 L).
-
Combine the organic layers and distill off approximately 70% of the MDC under vacuum at a temperature of 40-45°C, which should induce precipitation.
-
Stir the resulting slurry for 15 minutes at 25-35°C to ensure complete precipitation.
-
-
Hydrolysis to Carboxylic Acid:
-
The solid obtained is the sodium salt of the acid. Dissolve this residue in 1000 ml of purified water.
-
Adjust the pH of the aqueous solution to 5-6 using 35% aqueous hydrochloric acid.
-
Extract the resulting carboxylic acid using dichloromethane.
-
The organic layers are combined for further processing or isolation.
-
Stage 2: Chiral Resolution of Racemic Carboxylic Acid
The separation of the (R) and (S) enantiomers is the most critical step. Two effective methods are detailed below: diastereomeric salt formation and enzymatic kinetic resolution.
Method A: Diastereomeric Salt Formation
This classical resolution technique relies on the differential solubility of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent.
Experimental Protocol: Resolution via S(-)-phenylethylamine
The following protocol is based on a procedure for resolving racemic Clopidogrel acid using S(-)-phenylethylamine.[4]
-
Salt Formation:
-
Charge a clean, dry 3L four-neck round-bottom flask with 2576 ml of acetonitrile and 112 g (0.3253 moles) of racemic Clopidogrel acid.
-
Stir the mixture for 10 minutes at 25-30°C to achieve dissolution.
-
Add 98.55 g (0.8132 moles) of S(-)-phenylethylamine to the solution at 25°C.
-
Stir the solution for 6 hours, during which a solid precipitate should be observed.
-
Continue stirring for an additional 18 hours to ensure complete precipitation of the diastereomeric salt.
-
-
Isolation of the (R)-Acid:
-
The precipitated salt is enriched in one diastereomer. The desired (R)-acid is typically recovered from either the precipitate or the mother liquor by acidification, depending on which diastereomer crystallizes. This specific protocol aims to isolate an impurity, and further steps would involve filtration of the salt, followed by acidification of the appropriate fraction (solid or filtrate) to liberate the free (R)-carboxylic acid.
-
Method B: Enzymatic Kinetic Resolution
Kinetic resolution using enzymes offers a green and highly selective alternative for separating enantiomers. This method involves the enantioselective esterification of the (S)-acid, leaving the desired (R)-acid largely unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is derived from a study on the kinetic resolution of (R,S)-Clopidogrel carboxylic acid using Candida rugosa lipase.[1][5]
-
Reaction Setup:
-
In a 10 ml glass flask, prepare a reaction mixture containing 3.0 mg (0.01 mM) of (R,S)-Clopidogrel carboxylic acid.
-
Add 10.0 mg of lipase from Candida rugosa.
-
Add 3.0 µL (0.25 mM) of methanol, which acts as the acyl acceptor.[5]
-
For a two-phase system, dissolve the racemic acid in 250 µL of an ionic liquid (e.g., [EMIM][BF4]) and add 5 mL of an organic solvent like cyclohexane.[1]
-
Incubate the mixture for up to 120 hours (5 days) at 37°C with shaking (250 RPM).[1][5]
-
-
Work-up and Isolation:
-
The reaction selectively converts the (S)-carboxylic acid to its methyl ester.
-
The remaining unreacted substrate is enriched in (R)-Clopidogrel carboxylic acid.
-
The (R)-acid can be separated from the (S)-ester product using standard extraction or chromatographic techniques.
-
Quantitative Data for Enzymatic Resolution
The efficiency of the enzymatic kinetic resolution can be quantified by several parameters.[1]
| Parameter | Value | Conditions |
| Enantiomeric Excess of Product (eep) | 94.21% ± 1.07 | C. rugosa lipase, Cyclohexane/[EMIM][BF4], Methanol |
| Conversion (c) | 49.60% ± 0.57 | C. rugosa lipase, Cyclohexane/[EMIM][BF4], Methanol |
| Enantioselectivity (E) | 113.40 ± 1.29 | C. rugosa lipase, Cyclohexane/[EMIM][BF4], Methanol |
Analytical Characterization
The enantiomeric purity of the final (R)-Clopidogrel carboxylic acid must be confirmed using chiral chromatography.
-
Chiral HPLC/UPLC-MS/MS: High-performance liquid chromatography using a chiral stationary phase is the standard method for separating and quantifying the (R) and (S) enantiomers.[1] A typical mobile phase for the chiral separation of (R,S)-clopidogrel carboxylic acid consists of acetonitrile, methanol, and formic acid (87.5/12.5/0.1, v/v/v).[1] Detection can be achieved using UV or mass spectrometry.[1][6]
References
- 1. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-CLOPIDOGREL CARBOXYLIC ACID PAI Sigma-Aldrich [sigmaaldrich.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Metabolism of Clopidogrel to Carboxylic Acid
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of the inactive carboxylic acid metabolite of clopidogrel. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Introduction to Clopidogrel
Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events such as myocardial infarction and stroke. It is a prodrug that requires metabolic activation to exert its therapeutic effect. The metabolic fate of clopidogrel is complex, with two main competing pathways: a major pathway leading to an inactive carboxylic acid derivative and a minor, two-step oxidative pathway that produces the active thiol metabolite responsible for its pharmacological activity.
The Metabolic Pathway of Clopidogrel to Carboxylic Acid
The primary metabolic route for clopidogrel involves hydrolysis of the methyl ester group to form the inactive clopidogrel carboxylic acid (CCA). This reaction is predominantly catalyzed by human carboxylesterase-1 (CES1), an enzyme highly expressed in the liver. This pathway is highly efficient, accounting for approximately 85% of the administered dose of clopidogrel. The formation of CCA represents a significant detoxification route, as it prevents the drug from being converted to its active form.
The high efficiency of the CES1-mediated hydrolysis significantly limits the amount of parent drug available for the sequential two-step oxidation by cytochrome P450 (CYP) enzymes, which is necessary to form the active thiol metabolite. The inter-individual variability in CES1 activity can, therefore, influence the pharmacokinetics and pharmacodynamics of clopidogrel.
Quantitative Data on Clopidogrel Metabolism
The metabolic fate of clopidogrel is heavily skewed towards the formation of the inactive carboxylic acid metabolite. Below is a summary of the quantitative data available.
Table 1: Distribution of Clopidogrel Metabolic Pathways
| Metabolic Pathway | Percentage of Administered Dose | Key Enzymes Involved | Metabolite Formed | Pharmacological Activity |
| Ester Hydrolysis | ~85-90%[1][2][3] | Carboxylesterase-1 (CES1)[4][5][6][7] | Clopidogrel Carboxylic Acid (CCA)[4][6][7][8] | Inactive[4][6][7][8] |
| CYP-mediated Oxidation | ~10-15%[2][3][5] | CYP2C19, CYP1A2, CYP2B6, CYP3A4/5[9][10][11] | 2-oxo-clopidogrel, Active Thiol Metabolite | Active |
Table 2: Pharmacokinetic Parameters of Clopidogrel and its Carboxylic Acid Metabolite (SR26334)
| Parameter | Clopidogrel (75 mg dose) | Clopidogrel Carboxylic Acid (SR26334) |
| Cmax | ~2 ng/mL[12] | ~2.9 ± 0.68 mg/L[13] |
| Tmax | ~1.4 hours[12] | ~0.8-1.0 hour[13] |
| Plasma Half-life (t1/2) | Not readily determined due to low plasma concentrations | ~7.2-7.6 hours[13] |
| Urinary Excretion | Not applicable | 2.2-2.4% of the administered dose[13] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols for Studying Clopidogrel Metabolism to Carboxylic Acid
The investigation of clopidogrel metabolism to its carboxylic acid derivative typically involves in vitro and in vivo experimental approaches.
Objective: To determine the kinetic parameters and enzyme involvement in the hydrolysis of clopidogrel to CCA.
Methodology:
-
Incubation: Clopidogrel is incubated with human liver S9 fractions or recombinant human CES1.[14][15]
-
Reaction Conditions: The reaction mixture typically contains a buffered solution (e.g., phosphate buffer, pH 7.4), the enzyme source, and the substrate (clopidogrel). The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Inhibition Studies: To confirm the role of CES1, specific inhibitors such as bis(4-nitrophenyl) phosphate can be included in the incubation mixture.[14][15] A significant decrease in the formation of CCA in the presence of the inhibitor confirms the involvement of CES1.
-
Sample Analysis: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched, often with a cold organic solvent like acetonitrile.
-
Quantification: The concentration of the formed CCA is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[16][17][18]
Objective: To determine the pharmacokinetic profile of clopidogrel and its metabolites in humans or animal models.
Methodology:
-
Drug Administration: A single or multiple doses of clopidogrel are administered to healthy volunteers or patients.[13]
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation: Due to the low concentrations of the parent drug and the active metabolite, and the high concentration of the carboxylic acid metabolite, sample preparation is critical. This often involves liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest and remove interfering substances.[18]
-
Analytical Quantification: The concentrations of clopidogrel, CCA, and other metabolites in the plasma samples are quantified using a validated LC-MS/MS method.[17]
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life.
Visualizations
Caption: Major and minor metabolic pathways of clopidogrel.
Caption: Workflow for an in vitro clopidogrel metabolism study.
Conclusion
The metabolism of clopidogrel is predominantly directed towards the formation of the inactive carboxylic acid metabolite via CES1-mediated hydrolysis. This major pathway significantly influences the bioavailability of the parent compound for the alternative, therapeutically important activation pathway. A thorough understanding of this metabolic route, supported by robust quantitative data and detailed experimental protocols, is crucial for the development of new antiplatelet agents and for personalizing clopidogrel therapy.
References
- 1. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. novapublishers.com [novapublishers.com]
- 9. ClinPGx [clinpgx.org]
- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
- 12. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jbr-pub.org.cn [jbr-pub.org.cn]
- 18. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
R-Clopidogrel carboxylic acid CAS number
An In-depth Technical Guide to R-Clopidogrel Carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a primary, yet inactive, metabolite of the antiplatelet pro-drug Clopidogrel. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic formation, synthesis, and analytical quantification. Key experimental protocols are detailed, and complex pathways and workflows are visualized to facilitate understanding. The CAS Number for this compound is 324757-50-8.[1][2][3]
Chemical and Physical Properties
This compound, with the chemical name (R)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid, is the R-isomer of the main inactive metabolite of Clopidogrel.[4] While the S-enantiomer of Clopidogrel is responsible for the therapeutic effect, the study of its metabolites, including the R-carboxylic acid form, is crucial for understanding the drug's overall pharmacokinetic and metabolic profile.
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 324757-50-8 | [1][2][3][5] |
| Molecular Formula | C₁₅H₁₄ClNO₂S | [4][6] |
| Molecular Weight | 307.8 g/mol | [4][6] |
| Melting Point | 84-90°C | [4] |
| Boiling Point | 447.3 ± 45.0 °C (Predicted) | [4] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Pale Yellow or Off-White Solid | [4] |
| Solubility | Slightly soluble in Methanol and Water | [4] |
| pKa | 1.61 ± 0.10 (Predicted) | [4] |
Metabolism and Biological Role
Clopidogrel is a pro-drug that requires metabolic activation to exert its antiplatelet effect.[7][8] The metabolic process follows two main competing pathways. The major pathway, accounting for approximately 85% of an absorbed dose, involves hydrolysis by carboxylesterases (primarily CES1) to form the inactive Clopidogrel carboxylic acid derivative.[7][9] This metabolite is the most abundant circulating compound related to the drug but possesses no antiplatelet activity.[10][11]
The minor, yet therapeutically essential, pathway involves a two-step oxidation by cytochrome P450 (CYP) enzymes, including CYP3A4/5 and CYP2C19, to generate an unstable active thiol metabolite.[7][9] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[10][12] Due to the high levels of the inactive carboxylic acid metabolite in plasma compared to the parent drug or the active thiol, its quantification is often used to assess the pharmacokinetic profile of Clopidogrel.[7][10]
Synthesis Overview
The synthesis of this compound is primarily relevant in the context of impurity analysis and as a reference standard in metabolic studies. Generally, the racemic Clopidogrel carboxylic acid is synthesized first, followed by chiral resolution to isolate the R-enantiomer.
A common approach involves the hydrolysis of racemic Clopidogrel. For instance, racemic Clopidogrel free base can be refluxed in a solvent like methanol with sodium hydroxide.[12] After the reaction is complete, the solvent is removed, and the resulting sodium salt of the carboxylic acid is dissolved in water. The pH is then adjusted to an acidic range (e.g., pH 5-6) using an acid like HCl, which precipitates the racemic Clopidogrel carboxylic acid.[12] The resolution of the R(-) and S(+) enantiomers can then be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Analytical Methodology
Accurate quantification of Clopidogrel and its metabolites is essential for pharmacokinetic and bioequivalence studies. Due to its high concentration in plasma, the carboxylic acid metabolite is a key analyte.[10] High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques.
The tables below summarize parameters from published methods.
Table 1: HPLC Methods for Clopidogrel Carboxylic Acid Analysis
| Parameter | Method 1 (Souri et al., 2006)[13][14] | Method 2 (Patel et al., 2012)[15] |
| Column | Nova-pak C₈, 5 µm | BDS Hypersil C₁₈, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 30 mM K₂HPO₄-THF-acetonitrile (79:2:19, v/v/v), pH 3 | 10 mM Phosphoric acid buffer (pH 2.6) : acetonitrile : methanol (gradient) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | PDA at 220 nm |
| Internal Standard | Ticlopidine | Ibuprofen |
| Linearity Range | 0.2-10 µg/mL | 0.01-4 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.01 µg/mL |
Table 2: UHPLC-MS/MS Method for High-Sensitivity Analysis
| Parameter | Method Details (Lameijer et al., 2014)[16] |
| Extraction | Solid-Phase Microelution (SPE) |
| Chromatography | UHPLC |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | d₄-Clopidogrel carboxylic acid |
| Elution Time | 1.7 min |
| Linearity Range | 1.00–500 pg/mL |
| Limit of Quantification (LOQ) | 1 pg/mL |
Experimental Protocols
This section provides a detailed protocol for the determination of Clopidogrel carboxylic acid in human plasma based on a validated HPLC method.[13][14]
Objective
To quantify the concentration of Clopidogrel carboxylic acid in human plasma samples using a reproducible HPLC-UV method.
Materials
-
Human plasma (heparinized)
-
Clopidogrel carboxylic acid reference standard
-
Ticlopidine (Internal Standard)
-
Chloroform (HPLC grade)
-
Potassium dihydrogen phosphate (K₂HPO₄)
-
Tetrahydrofuran (THF, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
HPLC system with UV detector
-
Nova-pak C₈ column (5 µm)
-
Centrifuge
Procedure
5.3.1. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 30 mM K₂HPO₄. Mix with THF and acetonitrile in the ratio of 79:2:19 (v/v/v). Adjust the pH to 3.0 using orthophosphoric acid.
-
Standard Solutions: Prepare stock solutions of Clopidogrel carboxylic acid and Ticlopidine in a suitable solvent. Serially dilute to create calibration standards ranging from 0.2 to 10 µg/mL.
5.3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add the internal standard (Ticlopidine).
-
Acidify the sample.
-
Add 5 mL of chloroform for extraction.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.3.3. Chromatographic Analysis
-
Set the HPLC system parameters: Nova-pak C₈ column, mobile phase flow rate of 0.9 mL/min, and UV detection at 220 nm.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Record the chromatogram for approximately 12 minutes.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is the major, albeit inactive, metabolite of the widely used antiplatelet drug Clopidogrel. A thorough understanding of its chemical characteristics, metabolic formation, and analytical determination is indispensable for comprehensive pharmacokinetic assessments and drug development. The methodologies and data presented in this guide offer a technical foundation for researchers and scientists working with Clopidogrel and its metabolic profile. The established analytical protocols, particularly those employing HPLC and UHPLC-MS/MS, provide the sensitivity and reproducibility required for rigorous scientific investigation and regulatory submissions.
References
- 1. store.usp.org [store.usp.org]
- 2. This compound | 324757-50-8 [chemicalbook.com]
- 3. This compound CAS#: 324757-50-8 [m.chemicalbook.com]
- 4. This compound CAS#: 324757-50-8 [amp.chemicalbook.com]
- 5. This compound | 324757-50-8 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology and pharmacokinetics: questions and answers Part6 - FDCELL [fdcell.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
In Vivo Formation of R-Clopidogrel Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of R-clopidogrel carboxylic acid, an inactive metabolite of the antiplatelet agent clopidogrel. While the therapeutically active form is the (S)-enantiomer of clopidogrel, the presence of the (R)-enantiomer of its major carboxylic acid metabolite in biological matrices has been a subject of scientific investigation. This document outlines the metabolic pathways, underlying mechanisms, quantitative data, and detailed experimental protocols for the stereoselective analysis of these compounds.
Introduction
Clopidogrel is a prodrug administered as the (S)-enantiomer. Its antiplatelet effect is mediated by an active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. The majority of an oral clopidogrel dose, approximately 85%, is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative. The formation of this compound in vivo is primarily attributed to the chiral inversion of (S)-clopidogrel to (R)-clopidogrel, which is subsequently metabolized to the corresponding R-carboxylic acid metabolite. The (R)-enantiomer of clopidogrel is considered pharmacologically inactive and has been associated with adverse effects at high doses in animal studies.[1][2] Therefore, understanding the extent and mechanism of its formation is crucial in drug development and clinical pharmacology.
Metabolic Pathway and Mechanism of Chiral Inversion
The metabolic pathway leading to the formation of this compound is a multi-step process that begins with the chiral inversion of the parent drug.
Metabolic Pathway
The metabolic fate of clopidogrel is diverse, with the major pathway leading to the inactive carboxylic acid metabolite. The formation of the R-enantiomer of this metabolite is a consequence of the stereochemical conversion of the parent compound.
Mechanism of Chiral Inversion
Studies in rats suggest that the chiral inversion of (S)-clopidogrel to (R)-clopidogrel occurs via a non-enzymatic mechanism.[1][2] This inversion is a slow process, with an estimated in vitro half-life of 7 to 12 days in phosphate buffer at 37°C, and is influenced by pH.[1][2] The proposed mechanism involves the transient formation of a carbanion intermediate at the chiral center, which can then be protonated from either side, leading to racemization. Factors such as physiological pH and temperature may play a role in the extent of this inversion in vivo.[3]
Quantitative Data
The extent of chiral inversion of clopidogrel has been quantified in preclinical and in vitro studies. Limited data is available for humans, making the preclinical findings particularly important for understanding the potential for in vivo formation of this compound.
| Study Type | Species/System | Dose/Concentration | Percentage of (R)-enantiomer Formation | Reference |
| In Vivo | Rat | Repeated oral administration of clopidogrel | 4% - 8% of total carboxylic acid metabolite | [1][2] |
| In Vitro | Oral Suspension | 5 mg/mL clopidogrel | < 2% over 60 days at room temperature | [3] |
Experimental Protocols
The accurate quantification of R- and S-clopidogrel carboxylic acid requires a validated stereoselective analytical method. The following protocol is a composite based on published methodologies for the analysis of these enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled clopidogrel carboxylic acid).
-
Vortex briefly to mix.
-
Add 1 mL of a mixture of diethyl ether and n-hexane (80:20, v/v).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Stereoselective LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: Chiral-AGP (150 x 4.0 mm, 5 µm) or equivalent chiral stationary phase.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid in water. The exact ratio should be optimized for optimal separation of the enantiomers. A gradient elution may be required.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clopidogrel Carboxylic Acid (R and S): m/z 308.1 → 198.1
-
Internal Standard (example): m/z 312.1 → 202.1 (for a deuterated analog)
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:
-
Selectivity and Specificity: No interference from endogenous plasma components at the retention times of the analytes and internal standard.
-
Linearity: A linear response over the expected concentration range in plasma.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Recovery: Consistent and reproducible extraction recovery.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
The in vivo formation of this compound is a known metabolic phenomenon resulting from the non-enzymatic chiral inversion of the parent (S)-clopidogrel. While the extent of this inversion appears to be relatively low based on preclinical data, its accurate quantification is essential for a complete understanding of the pharmacokinetics and safety profile of clopidogrel. The detailed experimental protocol provided in this guide offers a robust framework for researchers to develop and validate a stereoselective LC-MS/MS method for the simultaneous determination of R- and S-clopidogrel carboxylic acid in human plasma. Such studies are critical for advancing our knowledge in drug metabolism and for the development of safer and more effective therapeutic agents.
References
R-Clopidogrel Carboxylic Acid Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Clopidogrel carboxylic acid is a primary, yet inactive, metabolite of the antiplatelet prodrug Clopidogrel.[1][2] Clopidogrel is widely prescribed to prevent thrombotic events in patients with cardiovascular diseases.[1] The biotransformation of Clopidogrel is a critical area of study in pharmacology and drug development, as its efficacy is dependent on its metabolic activation.[3][4] Conversely, the majority of a Clopidogrel dose is hydrolyzed into the inactive carboxylic acid metabolite.[4][5] As such, the R-enantiomer of this metabolite, this compound, serves as an important reference standard in various analytical applications. These applications include pharmacokinetic studies, impurity profiling, and the quality control of Clopidogrel formulations.[6][7] This technical guide provides a comprehensive overview of the this compound reference standard, including its physicochemical properties, analytical methodologies for its quantification, and its role in the metabolic pathway of Clopidogrel.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | [6] |
| CAS Number | 324757-50-8 | [6][7] |
| Molecular Formula | C₁₅H₁₄ClNO₂S | [6][8][9] |
| Molecular Weight | 307.8 g/mol | [8] |
| Appearance | Pale Yellow Solid | |
| Melting Point | 84-90°C | [7] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Storage Temperature | -20°C | [2][7] |
Role in Clopidogrel Metabolism
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect.[3][4] However, a significant portion, approximately 85%, of the absorbed Clopidogrel dose is rapidly hydrolyzed by carboxylesterases, primarily CES1, to form the inactive Clopidogrel carboxylic acid.[4][5] This metabolic pathway represents the major route of Clopidogrel elimination. The formation of the R- and S-enantiomers of the carboxylic acid metabolite is a key aspect of Clopidogrel's metabolism. The R-enantiomer, this compound, is a significant circulating metabolite and is therefore a critical analyte in pharmacokinetic and metabolic studies of Clopidogrel.[1]
The metabolic pathway of Clopidogrel, highlighting the formation of this compound, is depicted in the following diagram:
Experimental Protocols for Quantification
Accurate and precise quantification of this compound is essential for pharmacokinetic assessments and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method for the determination of Clopidogrel's carboxylic acid metabolite in human plasma has been reported.[10]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., Ticlopidine).
-
Acidify the plasma sample.
-
Extract the analyte and internal standard with a suitable organic solvent (e.g., chloroform).[10]
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Nova-pak C8, 5 µm |
| Mobile Phase | 30 mM K₂HPO₄ - THF - Acetonitrile (pH = 3, 79:2:19, v/v/v)[10] |
| Flow Rate | 0.9 mL/min[10] |
| Detection | UV at 220 nm[10] |
| Run Time | Approximately 12 minutes[10] |
Workflow for HPLC Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is often preferred, particularly for bioanalytical applications.
Sample Preparation (Liquid-Liquid Extraction):
-
Add an internal standard (e.g., Clopidogrel-D4-carboxylic acid).[11][12]
-
Perform liquid-liquid extraction using a mixture of diethyl ether and n-hexane (80:20, v/v).[11][12]
-
Vortex and centrifuge the samples.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 analytical column |
| Mobile Phase | Methanol, de-ionized water, and formic acid[11][12] |
| Flow Rate | 0.5 mL/minute[11][12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 308.10 → 113 for Clopidogrel carboxylic acid[11][12] |
| Run Time | Approximately 4 minutes[11][12] |
Workflow for LC-MS/MS Analysis:
Synthesis and Purification of the Reference Standard
The synthesis of this compound as a reference standard typically involves the resolution of the racemic mixture of Clopidogrel carboxylic acid.
General Synthesis and Resolution Steps:
-
Preparation of Racemic Clopidogrel Carboxylic Acid: The racemic carboxylic acid can be prepared by the hydrolysis of racemic Clopidogrel.[13]
-
Chiral Resolution: The racemic mixture is then resolved using a chiral resolving agent. This process selectively separates the R- and S-enantiomers.
-
Purification: The desired R-enantiomer is purified to a high degree to be suitable for use as a reference standard. This often involves techniques like recrystallization.[13]
A logical relationship diagram for the synthesis is as follows:
Conclusion
The this compound reference standard is an indispensable tool for researchers and professionals in the pharmaceutical industry. Its use ensures the accuracy and reliability of analytical data in the development and quality control of Clopidogrel products. This guide has provided a detailed overview of its properties, metabolic relevance, and the analytical methodologies for its quantification, offering a valuable resource for its effective utilization in a laboratory setting.
References
- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.usp.org [store.usp.org]
- 7. This compound | 324757-50-8 [chemicalbook.com]
- 8. Clopidogrel carboxylic acid | C15H14ClNO2S | CID 9861403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C15H14ClNO2S | CID 11266803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. scirp.org [scirp.org]
- 13. ijsdr.org [ijsdr.org]
Methodological & Application
Application Note: Chiral HPLC Method for the Analysis of R-Clopidogrel Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is an antiplatelet agent that is administered as the S-enantiomer. Following administration, it is rapidly metabolized to an inactive carboxylic acid derivative, which is the major circulating metabolite in plasma. The stereochemistry of this metabolite is of interest in various pharmacokinetic and drug metabolism studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of R-Clopidogrel carboxylic acid.
The analytical procedure involves a straightforward sample preparation followed by chromatographic separation on a chiral stationary phase with UV detection. This method is suitable for the quantitative analysis of this compound in plasma samples and can be adapted for other biological matrices.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is employed to isolate the analyte from the plasma matrix.
-
To 1.0 mL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., Ticlopidine).
-
Acidify the plasma sample by adding a small volume of acid (e.g., 1M HCl).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and n-hexane, 80:20, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
HPLC Method for Chiral Separation
The enantioselective separation of R- and S-Clopidogrel carboxylic acid is achieved using a chiral stationary phase. The following method is adapted from a UPLC-MS/MS procedure for HPLC-UV analysis.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., a polysaccharide-based chiral column) |
| Mobile Phase | Acetonitrile: Methanol: Formic Acid (87.5: 12.5: 0.1, v/v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 220 nm[2][3] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Expected Retention Times:
Based on the referenced UPLC method, the expected elution order would be the R-enantiomer followed by the S-enantiomer.[4]
-
This compound: ~5.8 min
-
S-Clopidogrel carboxylic acid: ~7.5 min
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.
Linearity
The linearity of the method should be assessed by preparing calibration standards of this compound at a minimum of five concentration levels. The calibration curve is constructed by plotting the peak area of the analyte versus its concentration.
| Parameter | Typical Value |
| Concentration Range | 0.2 - 10 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
Precision and Accuracy
Precision is evaluated by analyzing replicate samples at different concentration levels (low, medium, and high QC samples) on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the nominal concentration.
| Parameter | Acceptance Criteria |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Typical Value |
| LOD | Determined by a signal-to-noise ratio of 3:1 |
| LOQ | 0.2 µg/mL[2][3] |
Data Presentation
The quantitative data for the HPLC method validation is summarized in the following tables for easy comparison.
Table 1: Chromatographic Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Chiral Stationary Phase |
| Mobile Phase | Acetonitrile: Methanol: Formic Acid (87.5: 12.5: 0.1, v/v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| UV Detection | 220 nm[2][3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.2 - 10 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Intra-day Precision (%RSD) | < 4.8%[3] |
| Inter-day Precision (%RSD) | < 4.8%[3] |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Quantification (LOQ) | 0.2 µg/mL[2][3] |
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of this compound.
References
- 1. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
LC-MS/MS quantification of R-Clopidogrel carboxylic acid in plasma
An LC-MS/MS Application Note for the Quantification of Clopidogrel Carboxylic Acid in Plasma
Introduction
Clopidogrel is an antiplatelet prodrug widely prescribed to prevent thrombotic events. Upon administration, it is rapidly metabolized into an active thiol metabolite and a major, inactive carboxylic acid derivative.[1][2] The quantification of the inactive clopidogrel carboxylic acid metabolite in plasma is a common approach for pharmacokinetic studies due to its significantly higher concentration and greater stability compared to the parent drug and the active metabolite.[1][2]
This application note provides a detailed protocol for the quantification of clopidogrel carboxylic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are sensitive, and specific, and have been compiled from various validated procedures.
Note on Stereospecificity
Clopidogrel is administered as the S-enantiomer. While its metabolism can lead to the formation of both R- and S-enantiomers of the carboxylic acid metabolite, the existing literature on LC-MS/MS quantification in plasma predominantly focuses on the measurement of the total (racemic) clopidogrel carboxylic acid. The protocols detailed below are for the quantification of total clopidogrel carboxylic acid. Enantioselective separation and quantification would require a specialized chiral chromatography method, which is not described in the general bioanalytical literature found.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of clopidogrel carboxylic acid in plasma, as reported in the literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) | Reference |
| Clopidogrel Carboxylic Acid | 50.0 - 6000.0 | 50.0 | ≥ 0.9984 | [3] |
| Clopidogrel Carboxylic Acid | 25 - 3000 | 25 | ≥ 0.999 | [1][4] |
| Clopidogrel Carboxylic Acid | 50 - 10,000 | 50 | Not Reported | [5] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Clopidogrel Carboxylic Acid | LLOQ, Low, Mid, High | ≤ 18.1% | ≤ 15.2% | ≤ 16% | ≤ 16% | [5] |
| Clopidogrel Carboxylic Acid | LLOQ, Low, Mid, High | Not Reported | Not Reported | 90% - 98% | 92.1% - 96.9% | [1][4] |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Clopidogrel Carboxylic Acid | Solid-Phase Extraction | 85.45% | [3] |
| Clopidogrel Carboxylic Acid | Liquid-Liquid Extraction | Not Reported | [1][4] |
Experimental Protocols
Two primary methods for plasma sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite.[3]
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Clopidogrel Carboxylic Acid reference standard
-
Internal Standard (IS) (e.g., Glimepiride or a deuterated analog like Clopidogrel-D4-carboxylic acid)[1][3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Phosphoric acid
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB)
2. Sample Preparation Workflow:
Caption: Solid-Phase Extraction Workflow.
3. Detailed Steps:
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add a small volume of phosphoric acid and vortex.[3]
-
Spike with the internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with an appropriate volume of methanol.
-
The eluate can be directly injected into the LC-MS/MS system.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method specifically for the determination of clopidogrel carboxylic acid.[1][4]
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Clopidogrel Carboxylic Acid reference standard
-
Internal Standard (IS) (e.g., Clopidogrel-D4-carboxylic acid)[1]
-
Diethyl ether (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
2. Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction Workflow.
3. Detailed Steps:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.[1][4]
-
Spike with the internal standard solution.
-
Add the extraction solvent, a mixture of diethyl ether and n-hexane (80:20, v/v).[1][4]
-
Vortex the mixture vigorously for several minutes, followed by centrifugation to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following are typical chromatographic and mass spectrometric conditions.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., deionized water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is typical.[1][5]
-
Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.[1][4]
-
Injection Volume: Typically 2-20 µL.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is standard.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
The specific voltages and gas settings (e.g., collision energy, declustering potential, nebulizer gas, etc.) should be optimized for the specific instrument being used to achieve maximum sensitivity for the analyte and internal standard.
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of unknown samples to ensure the accuracy and precision of the run. The results should fall within ±15% of the nominal value (±20% for the LLOQ).
This application note provides a comprehensive overview and starting point for the development and implementation of a robust LC-MS/MS method for the quantification of clopidogrel carboxylic acid in plasma. Method validation should be performed according to the relevant regulatory guidelines.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of R-Clopidogrel Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical method development of R-Clopidogrel carboxylic acid, the inactive enantiomer of the main metabolite of Clopidogrel. The methods described herein are essential for pharmacokinetic studies, impurity profiling, and quality control in the development of Clopidogrel-based therapeutics.
Introduction
Clopidogrel is an antiplatelet prodrug administered as the S-enantiomer. It is metabolized in the liver to an active thiol metabolite and, predominantly, to an inactive carboxylic acid derivative. Since the R-enantiomer of Clopidogrel is considered an impurity, it is crucial to have reliable analytical methods to separate and quantify the R-enantiomer of its carboxylic acid metabolite (this compound) from the therapeutically intended S-enantiomer. This document outlines both achiral and chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for this purpose.
Achiral Analysis of Clopidogrel Carboxylic Acid
An achiral method is useful for quantifying the total amount of Clopidogrel carboxylic acid in biological matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of total Clopidogrel carboxylic acid in human plasma.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., Ticlopidine).
-
Acidify the plasma sample.
-
Perform liquid-liquid extraction using chloroform.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.2-10 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [1] |
| Within-day Precision (RSD) | 1.0-4.8% | [1] |
| Between-day Precision (RSD) | 1.0-4.8% | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for pharmacokinetic studies with low analyte concentrations.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic and Mass Spectrometric Conditions:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 25 – 3000 ng/mL | [2] |
| Correlation Coefficient (r) | ≥ 0.999 | [2] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [2] |
| Intra-day Accuracy | 90% - 98% | [2] |
| Inter-day Accuracy | 92.138% - 96.889% | [2] |
Chiral Analysis of R- and S-Clopidogrel Carboxylic Acid
A chiral separation method is essential for specifically quantifying the this compound enantiomer.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method allows for the baseline separation of the enantiomers of Clopidogrel carboxylic acid.
Experimental Protocol:
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For samples from in-vitro studies or bulk drug analysis, simple dissolution in the mobile phase may be sufficient. For biological samples, a liquid-liquid or solid-phase extraction as described in the achiral methods would be necessary.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Lux Cellulose-2
-
Mobile Phase: Acetonitrile, methanol, and formic acid (87.5/12.5/0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions: (Note: The specific mass transitions for the enantiomers would be the same as the achiral method, as they are chemically identical).
-
(R)-Clopidogrel carboxylic acid: m/z 308.10 → 113
-
(S)-Clopidogrel carboxylic acid: m/z 308.10 → 113
-
-
Quantitative Data Summary:
While the referenced study focused on enantioselective biotransformation and did not provide a full validation table for the quantification of each enantiomer in a biological matrix, it successfully demonstrated baseline separation. A full method validation would be required for regulatory submissions.
Visualizations
Workflow for Achiral HPLC-UV Analysis
Caption: Workflow for Achiral HPLC-UV Analysis of Clopidogrel Carboxylic Acid.
Workflow for Chiral UPLC-MS/MS Analysis
Caption: Workflow for Chiral UPLC-MS/MS Analysis of Clopidogrel Carboxylic Acid Enantiomers.
Logical Relationship of Analytical Methods
Caption: Relationship between achiral and chiral analytical methods for Clopidogrel Carboxylic Acid.
References
Application Note: Sample Preparation for the Analysis of R-Clopidogrel Carboxylic Acid in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is an antiplatelet prodrug that requires hepatic biotransformation to form an active thiol metabolite, which is responsible for its therapeutic effect. However, the vast majority of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid, CCA). This metabolite is the main circulating compound related to the drug in plasma.[1] Consequently, pharmacokinetic studies often rely on the quantification of CCA as an indirect measure of clopidogrel exposure.[2][3]
Clopidogrel possesses a chiral center, and its biological activity is stereospecific. Therefore, the enantioselective analysis of its metabolites, including R-Clopidogrel Carboxylic Acid, is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides detailed protocols for the extraction and sample preparation of clopidogrel carboxylic acid from plasma, a necessary prerequisite for subsequent chiral chromatographic analysis to quantify the R-enantiomer. The primary methods covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
Three common methodologies for the extraction of clopidogrel carboxylic acid from plasma are detailed below. The choice of method often depends on the desired level of sample cleanup, sensitivity, and available laboratory equipment.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly suitable for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose.[4][5]
Protocol:
-
Transfer 0.5 mL of plasma sample into a clean polypropylene centrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., Clopidogrel-d4-carboxylic acid or Ticlopidine).[4][5][6]
-
To acidify the sample, add 200 µL of 2 M hydrochloric acid (HCl) and briefly vortex.[4]
-
For protein precipitation, add 500 µL of cold acetonitrile to the tube.[4]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 4500 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.[4]
-
Reconstitute the dried residue in 200-500 µL of the mobile phase used for the LC-MS/MS analysis.[4]
-
Vortex briefly and transfer to an autosampler vial for injection.
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method provides a cleaner extract compared to protein precipitation.
Protocol:
-
Add the internal standard (e.g., Clopidogrel-d4-carboxylic acid).[2][3]
-
Add 30 µL of concentrated formic acid to the plasma and vortex for 30 seconds to acidify the sample.
-
Add 6 mL of an extraction solvent mixture, typically diethyl ether and n-hexane (80:20, v/v).[2][3]
-
Vortex the tube for approximately 60 seconds to ensure efficient extraction.
-
Centrifuge the mixture for 5 minutes at 4000 rpm to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness in a water bath at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.[2]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can yield very clean extracts, leading to high sensitivity and minimal matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
Protocol (using Oasis HLB µElution plate): [7]
-
Sample Pre-treatment: Dilute 350 µL of plasma sample (containing internal standard) with 350 µL of water.[1]
-
Conditioning: Condition the wells of the µElution plate by passing 200 µL of methanol through the sorbent under vacuum.
-
Equilibration: Equilibrate the wells by passing 200 µL of water through the sorbent under vacuum.
-
Loading: Load the pre-treated plasma sample onto the plate and draw it through slowly under vacuum.
-
Washing (Step 1): Wash the sorbent with 200 µL of water to remove hydrophilic impurities.
-
Washing (Step 2): Wash the sorbent with 200 µL of 5% methanol in water to remove more impurities.[7]
-
Elution: Elute the analyte and internal standard with two aliquots of 25 µL of methanol into a clean collection plate.[7]
-
Dilution: Dilute the eluate with an equal volume (50 µL) of water before injection.[7]
-
Transfer to an autosampler vial for analysis.
Quantitative Data Summary
The performance of these methods varies. The following tables summarize key quantitative parameters from published literature for the analysis of clopidogrel carboxylic acid in human plasma.
Table 1: Performance of Protein Precipitation Methods
| LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%) | Citation(s) |
|---|---|---|---|---|
| 10 | 10 - 4000 | 94 - 98 | N/A | [4] |
| 500 | 500 - 2500 | N/A | ≤ 7 (Within Assay) |[5] |
Table 2: Performance of Liquid-Liquid Extraction Methods
| LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%) | Citation(s) |
|---|---|---|---|---|
| 25 | 25 - 3000 | 67.6 - 73.5 | < 10 | [2][3][8] |
| 200 | 200 - 10000 | N/A | 1.0 - 4.8 | [6] |
| 5 | 5 - 250 | > 48 | 3.6 - 15.8 |[9] |
Table 3: Performance of Solid-Phase Extraction Methods
| LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%) | Citation(s) |
|---|---|---|---|---|
| 0.001 | 0.001 - 0.5 | N/A | N/A | [1][7] |
| 50 | 50 - 6000 | 85.5 | N/A | [10][11] |
| 93 | 100 - 1000 | 74.6 | < 3.1 |[12] |
N/A: Not Available in the cited source. LLOQ: Lower Limit of Quantification.
This document outlines three robust and widely used methods for the sample preparation of this compound from plasma: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
-
Protein Precipitation is the fastest method, ideal for high-throughput screening, but may suffer from higher matrix effects.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and complexity.
-
Solid-Phase Extraction provides the cleanest samples, leading to the best sensitivity and minimal ion suppression, making it the preferred method for assays requiring very low limits of quantification.[1][7]
The selection of the most appropriate method will depend on the specific requirements of the study, including the required sensitivity, sample volume, throughput, and the analytical instrumentation available. All three protocols provide a solid foundation for extracting the analyte prior to its final quantification by a suitable chiral separation technique.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of R-Clopidogrel Carboxylic Acid in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is an antiplatelet prodrug administered as the S-enantiomer, which is responsible for its therapeutic activity. Following oral administration, clopidogrel is rapidly absorbed and extensively metabolized through two main pathways. A minor pathway (approximately 15%) involves a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.[1][2] The major metabolic pathway (approximately 85%) involves hydrolysis by carboxylesterases to form the inactive S-Clopidogrel carboxylic acid metabolite (SR26334).[1][2] Due to the low plasma concentrations and instability of the parent drug and its active metabolite, pharmacokinetic (PK) studies of clopidogrel have historically relied on the quantification of the stable, major inactive carboxylic acid metabolite as a surrogate marker of drug exposure.[3]
While the S-enantiomer of the carboxylic acid is the primary analyte in most clopidogrel PK studies, the R-enantiomer of clopidogrel carboxylic acid has a specific role in stereoselective pharmacokinetic investigations. Studies have explored the possibility of chiral inversion of S-clopidogrel to R-clopidogrel, which would result in the formation of R-clopidogrel carboxylic acid. Therefore, the simultaneous quantification of both enantiomers of the carboxylic acid metabolite is crucial for a comprehensive understanding of clopidogrel's stereoselective disposition. This compound is commercially available as a pharmaceutical analytical impurity (PAI) for use as a reference standard in such analytical methods.
These application notes provide an overview of the use of this compound in pharmacokinetic studies, with a primary focus on stereoselective bioanalytical methods.
Metabolic Pathway of Clopidogrel
The metabolic conversion of S-clopidogrel involves multiple enzymatic steps, leading to the formation of its active thiol metabolite and the major inactive carboxylic acid metabolite. The potential for chiral inversion adds another layer of complexity to its pharmacokinetic profile.
References
- 1. Development and validation of a LC-MS/MS method for the enantioseparation and determination of clopidogrel bisulfate in beagle plasma and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
Solid-Phase Extraction of R-Clopidogrel Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of R-Clopidogrel carboxylic acid from plasma samples. The methods described are suitable for bioanalytical studies requiring robust, reliable, and sensitive quantification of this key metabolite.
Introduction
Clopidogrel is an antiplatelet prodrug that is metabolized in the liver to an active thiol metabolite and an inactive carboxylic acid derivative. The this compound is the major circulating metabolite and its concentration is often measured in pharmacokinetic and bioequivalence studies.[1] Solid-phase extraction is a widely used technique for the sample preparation of this compound from complex biological matrices like plasma, offering significant advantages over liquid-liquid extraction by providing cleaner extracts, higher throughput, and reduced solvent consumption.
This application note details three distinct SPE protocols for the extraction of this compound, each utilizing a different sorbent and methodology to suit various laboratory needs and analytical requirements.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE methods.
| Parameter | Method 1: Oasis HLB µElution Plate | Method 2: Phosphoric Acid Pre-treatment with SPE | Method 3: Hypercarb Cartridge |
| Analyte | This compound | This compound | This compound |
| Internal Standard | d4-Clopidogrel carboxylic acid | Glimepiride | Sulphafurazole |
| Recovery | Not explicitly stated, but method yielded high sensitivity | 85.45%[1] | 74.6% |
| Linearity Range | 1 - 500 pg/mL | 50.0 - 6000.0 ng/mL[1] | 100 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 50.0 ng/mL[1] | 93 ng/mL |
Experimental Protocols
Method 1: Oasis HLB µElution Plate Protocol
This protocol is designed for high-throughput analysis and achieves a very low limit of quantification.
Materials:
-
Oasis HLB µElution Plate
-
Human K2EDTA Plasma
-
This compound and d4-Clopidogrel carboxylic acid standards
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, 88%
Protocol:
-
Sample Pre-treatment: Dilute 350 µL of plasma sample with 350 µL of aqueous 2% formic acid.
-
Conditioning: Condition the Oasis HLB µElution plate wells with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water.
-
Sample Loading: Load the pre-treated sample onto the plate and apply vacuum to draw the sample through.
-
Washing:
-
Wash the wells with 200 µL of 2% formic acid.
-
Wash the wells with 200 µL of 5% methanol in water.
-
-
Elution: Elute the analyte with two aliquots of 25 µL of methanol.
-
Post-Elution: Dilute the eluate with an equal volume of water before injection into the LC-MS/MS system.
Method 2: Phosphoric Acid Pre-treatment with SPE Protocol
This method utilizes a pre-treatment step with phosphoric acid to disrupt protein binding, followed by solid-phase extraction.[1][2]
Materials:
-
SPE Cartridges (e.g., C18)
-
Human Plasma
-
This compound and Glimepiride (internal standard) standards
-
Phosphoric acid, 85%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Appropriate wash and elution solvents (to be optimized based on sorbent)
Protocol:
-
Sample Pre-treatment: To 0.3 mL of plasma, add a working solution of the internal standard and then treat with 2% phosphoric acid (prepared by diluting 85% phosphoric acid in water).[1][2] Vortex the sample for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate aqueous wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). The eluate can often be directly injected without a drying and reconstitution step.[1]
Method 3: Hypercarb Cartridge Protocol (General Guideline)
This protocol provides a general framework for using Hypercarb cartridges, which contain porous graphitic carbon, for the extraction of the polar this compound.
Materials:
-
Hypercarb SPE Cartridges
-
Human Plasma
-
This compound and Sulphafurazole (internal standard) standards
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid
Protocol:
-
Sample Pre-treatment: Acidify the plasma sample by adding a small volume of an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). This helps in retaining the acidic analyte on the carbon sorbent.
-
Conditioning: Condition the Hypercarb cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% TFA.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water containing 0.1% TFA to remove hydrophilic interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol. The use of a mobile phase consisting of 70% methanol in water containing 0.1% (v/v) trifluoroacetic acid has been reported for chromatographic separation following this type of extraction.
Visualizations
Caption: General workflow for solid-phase extraction of this compound.
References
Application Notes and Protocols for Chiral Chromatography of R-Clopidogrel Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of R-Clopidogrel carboxylic acid, a key inactive metabolite of the antiplatelet agent Clopidogrel. Enantioselective analysis is crucial for pharmacokinetic studies, impurity profiling, and ensuring the stereochemical purity of the active S-enantiomer of Clopidogrel.
Introduction
Clopidogrel is a chiral compound, with the S-enantiomer being the pharmacologically active form. A significant portion of Clopidogrel is hydrolyzed in vivo to its inactive carboxylic acid derivative. The R-enantiomer of Clopidogrel is considered an impurity. Therefore, the ability to separate and quantify the enantiomers of both the parent drug and its metabolites is essential for quality control and regulatory purposes. This document outlines established methods for the chiral separation of R- and S-Clopidogrel carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Chiral UPLC-MS/MS Method for (R,S)-Clopidogrel Carboxylic Acid
This method provides a robust and sensitive approach for the baseline separation of the R- and S-enantiomers of Clopidogrel carboxylic acid, suitable for pharmacokinetic studies and trace impurity analysis.
Methodology:
-
Sample Preparation:
-
Dissolve the racemic (R,S)-clopidogrel carboxylic acid standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.[1]
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.[2]
-
Column: Lux Cellulose-3 (4.6 × 250 mm, 3 µm).[2]
-
Mobile Phase: Acetonitrile / Methanol / Formic Acid (87.5 / 12.5 / 0.1, v/v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 20 °C.[2]
-
Injection Volume: 5-10 µL.
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]
-
-
Data Analysis:
-
Identify the peaks for R- and S-Clopidogrel carboxylic acid based on their retention times.
-
Quantify the amount of each enantiomer by integrating the peak areas.
-
Calculate the enantiomeric purity or enantiomeric excess as required.
-
Chiral HPLC Method for (S)-Clopidogrel and its R-impurity (Applicable to the Carboxylic Acid Metabolite with Method Adaptation)
This reversed-phase HPLC method is designed for the chiral separation of the parent drug, (S)-Clopidogrel, from its R-enantiomer impurity. The principles and the chiral stationary phase can be adapted for the separation of the carboxylic acid enantiomers.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of the Clopidogrel carboxylic acid enantiomers in the mobile phase.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Determine the retention times for each enantiomer.
-
Calculate the resolution between the two enantiomeric peaks.
-
Quantify each enantiomer based on the peak area.
-
Data Presentation
Table 1: UPLC-MS/MS Method Parameters and Results for Chiral Separation of Clopidogrel Carboxylic Acid
| Parameter | Value | Reference |
| Column | Lux Cellulose-3 (4.6 × 250 mm, 3 µm) | [2] |
| Mobile Phase | Acetonitrile / Methanol / Formic Acid (87.5 / 12.5 / 0.1, v/v/v) | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Temperature | 20 °C | [2] |
| Detection | Triple Quadrupole Mass Spectrometer (MRM) | [2] |
| Retention Time (R-enantiomer) | 5.821 min | [2] |
| Retention Time (S-enantiomer) | 7.539 min | [2] |
Table 2: HPLC Method Parameters for Chiral Separation of Clopidogrel Enantiomers
| Parameter | Value | Reference |
| Column | Chiralcel OJ-RH (150 x 4.6 mm) | [3][4] |
| Mobile Phase | Methanol / Water (100:15, v/v) | [3][4] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 25 °C | [3] |
| Detection | UV at 226 nm | [3] |
Visualization
Experimental Workflow for Chiral UPLC-MS/MS Analysis
Caption: Workflow for the chiral analysis of R/S-Clopidogrel carboxylic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of R-Clopidogrel Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of R-Clopidogrel carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of matrix effect in the analysis of this compound in plasma?
Matrix effect in the LC-MS/MS analysis of this compound in plasma primarily originates from endogenous components of the biological matrix that co-elute with the analyte and interfere with its ionization efficiency in the mass spectrometer's source. Common sources include phospholipids, salts, and other plasma proteins that are not completely removed during sample preparation. These components can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1]
Q2: How can I assess the matrix effect for my this compound assay?
The matrix effect can be evaluated by comparing the peak area of the analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a pure solution at the same concentration. The formula to calculate the matrix effect is: Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100.[2] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is a suitable internal standard (IS) for the analysis of this compound?
A stable isotope-labeled internal standard, such as Clopidogrel-D4-carboxylic acid, is highly recommended.[3][4] A deuterated internal standard has very similar physicochemical properties to the analyte and will co-elute, thus experiencing similar matrix effects and extraction recovery, which helps to compensate for variations in the analytical process.
Q4: What are the common sample preparation techniques to minimize matrix effects?
Commonly used sample preparation techniques for this compound in plasma include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up plasma samples and removing interfering components.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique that can provide clean extracts.[3][4][7] A common solvent system is diethyl ether and n-hexane.[3][4][7]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Inefficient extraction of this compound. | 1. Optimize the pH of the extraction solvent. Acidifying the plasma sample with phosphoric acid before SPE can improve recovery.[5][6] 2. Evaluate different SPE sorbents or LLE solvent compositions. |
| Ion suppression due to co-eluting matrix components. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks. Consider using a different column or modifying the mobile phase gradient.[1][8] 2. Enhance sample cleanup by using a more rigorous SPE protocol or a different LLE solvent system. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | 1. Ensure consistent timing and technique for all sample preparation steps, especially for manual methods. 2. Use an automated liquid handler for improved precision. |
| Fluctuation in MS source conditions. | 1. Check for and clean any contamination in the MS source. 2. Ensure stable mobile phase flow and composition. | |
| Inaccurate Quantification (Poor Accuracy) | Significant and uncompensated matrix effect. | 1. Use a stable isotope-labeled internal standard (e.g., Clopidogrel-D4-carboxylic acid) to compensate for matrix effects.[3][4] 2. Re-evaluate and optimize the sample preparation method to reduce matrix interferences. |
| Analyte instability during sample processing or storage. | 1. Perform stability studies to assess the stability of this compound under different conditions (e.g., room temperature, freeze-thaw cycles).[2][8][9] |
Quantitative Data Summary
The following table summarizes reported quantitative data related to the LC-MS/MS analysis of Clopidogrel carboxylic acid.
| Parameter | Method | Value | Reference |
| Linear Range | LC-ESI-MS/MS (SPE) | 50.0 to 6000.0 ng/mL | [5][6] |
| LC-MS/MS (LLE) | 25 - 3000 ng/mL | [3][4] | |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS (LLE) | 25 ng/mL | [3][4] |
| UHPLC-MS/MS (SPE) | 1 pg/mL | [1] | |
| Recovery | SPE | 85.45% | [5][6] |
| HPLC-PDA | 94-98% | [8] | |
| Intra-day Accuracy | LC-MS/MS (LLE) | 90% - 98% | [3] |
| Inter-day Accuracy | LC-MS/MS (LLE) | 92.138% - 96.889% | [3] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method described for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma.[5][6]
-
Plasma Pre-treatment: To 0.3 mL of human plasma, add a suitable internal standard (e.g., glimepiride). Acidify the plasma by adding phosphoric acid.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) sequentially with methanol and water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent (e.g., a mixture of water and organic solvent) to remove unretained interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system for analysis.
Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the determination of Clopidogrel carboxylic acid in human plasma.[3][4]
-
Plasma Aliquoting: Take 200 µL of human plasma in a clean tube.
-
Internal Standard Addition: Add the internal standard (Clopidogrel-D4-carboxylic acid) to the plasma sample.
-
Extraction: Add an extraction solvent mixture of diethyl ether and n-hexane (e.g., 80:20, v/v).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A generalized experimental workflow for LC-MS/MS analysis.
Caption: A troubleshooting decision tree for LC-MS/MS analysis issues.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R-Clopidogrel Carboxylic Acid HPLC Analysis
Welcome to the technical support center for the chromatographic analysis of R-Clopidogrel carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak shape, specifically peak tailing, for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] These unwanted interactions often occur with residual silanol groups on silica-based columns, which can lead to delayed elution and asymmetrical peak shapes.[2][3] Additionally, operating the mobile phase at a pH close to the analyte's pKa can cause the compound to exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][4]
Q2: How does the mobile phase pH impact the peak shape of this compound?
A2: Mobile phase pH is a critical factor for achieving a good peak shape for acidic analytes. To ensure the analyte is in a single, un-ionized form and minimize secondary interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group.[1][5] For many acidic compounds, a pH in the range of 2.5 to 3.0 is optimal.[1][6]
Q3: Can the sample solvent affect the peak shape?
A3: Yes, the composition of the injection solvent can significantly influence peak shape.[2] If the sample solvent is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to band broadening and peak distortion.[1] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.[1][7]
Q4: What is a good starting point for mobile phase composition for the analysis of this compound?
A4: A common starting point for the reversed-phase HPLC analysis of clopidogrel and its carboxylic acid metabolite involves a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[8][9][10] For instance, a mobile phase consisting of a mixture of 10-50 mM phosphate buffer at a pH of around 2.5-3.0 and acetonitrile is often a good starting point.[1][6] The use of additives like 0.1% trifluoroacetic acid or 0.1% formic acid in the aqueous portion of the mobile phase is also effective in controlling pH and improving peak shape.[8][11]
Q5: When should I consider replacing my HPLC column?
A5: Column degradation is a common cause of poor peak shape.[5] If you observe a sudden or gradual increase in peak tailing for all peaks, it could indicate a problem with the column, such as a void at the column inlet or contamination.[2][12] Before replacing the column, you can try a column flushing procedure with a strong solvent.[1] If this does not restore performance, and other troubleshooting steps have been exhausted, it is likely time to replace the column.[5] Using a guard column can help extend the life of your analytical column.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge. A USP tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[1][5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Quantitative Parameters for Mobile Phase Optimization
| Parameter | Recommended Range | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To ensure the carboxylic acid is in its un-ionized form, minimizing secondary interactions.[1][6] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and mask residual silanol activity.[1][5] |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents; the choice can influence selectivity.[5] |
| Additives | 0.1% TFA or 0.1% Formic Acid | Acts as an ion-pairing agent and helps to control pH, improving peak shape.[8][11] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the leading edge is broader than the trailing edge.
Common Causes and Solutions for Peak Fronting
| Cause | Solution |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[7][14] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the mobile phase. If a stronger solvent is needed, use the smallest possible injection volume.[3][7] |
| Column Collapse | This is a less common but serious issue that requires column replacement.[3] |
Issue 3: Split Peaks
Split peaks can appear as two distinct peaks or as a shoulder on the main peak.
Logical Flow for Diagnosing Split Peaks
Caption: Diagnostic workflow for troubleshooting split peaks.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol provides a starting point for developing a robust HPLC method with good peak shape.
Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
Method Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Phosphate Buffer, pH adjusted to 2.6 with phosphoric acid[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient | A suitable gradient to elute the analyte with a good peak shape. A starting point could be 70% A and 30% B. |
| Flow Rate | 1.0 mL/min[6][9] |
| Injection Volume | 10-20 µL[8][9] |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm[9][10] |
Protocol 2: Column Flushing Procedure
This protocol can be used to attempt to restore the performance of a column that is showing poor peak shape due to contamination.
-
Disconnect the column from the detector.
-
Reverse the direction of the column.
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
HPLC-grade water
-
Isopropanol
-
Methanol
-
Acetonitrile[1]
-
-
Return the column to its original direction.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. [1]
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: R-Clopidogrel Carboxylic Acid Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for low recovery of R-Clopidogrel carboxylic acid during sample extraction.
Troubleshooting Guide
Low recovery of this compound is a common issue that can compromise analytical results. This section provides a systematic approach to diagnosing and resolving the problem.
Question: My recovery of this compound is consistently low. Where should I begin troubleshooting?
Answer: Start by systematically evaluating your extraction workflow. The most common causes for low recovery of an acidic analyte like this compound are related to pH, the choice of solvent, and the extraction technique itself. Follow the logical workflow below to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it critical for extraction?
A1: The predicted pKa of this compound is approximately 1.61, though other sources may place it closer to 4.5, similar to other carboxylic acids.[1] For extraction, the pH of the aqueous sample (e.g., plasma) must be adjusted to be at least 2 pH units below the pKa. This ensures the carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly more soluble in organic solvents. If the pH is above the pKa, the molecule will be in its ionized carboxylate form (-COO⁻), making it highly water-soluble and difficult to extract into an organic phase.
Q2: My recovery is highly variable between samples. What are the likely causes?
A2: Inconsistent recovery often points to issues with procedural execution rather than fundamental chemistry. Key areas to investigate include:
-
Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to large differences in extraction efficiency.
-
Emulsion Formation: The presence of emulsions at the solvent interface can trap the analyte, and the extent of emulsification can vary from sample to sample. Consider longer centrifugation times or using a different solvent.
-
Vortexing/Mixing Variability: Ensure that all samples are vortexed for the same duration and at the same intensity to guarantee consistent partitioning.
-
Inaccurate Pipetting: Errors in pipetting the sample, internal standard, or extraction solvent will directly impact final concentration calculations and perceived recovery.
Q3: Can protein precipitation alone be used for extraction?
A3: While protein precipitation with a solvent like acetonitrile is a fast sample cleanup method, it often results in lower recovery and significant matrix effects for this compound compared to LLE or SPE. It may be sufficient for some applications, but for high-sensitivity assays (e.g., LC-MS/MS), a more selective technique like LLE or SPE is recommended to improve data quality and reduce ion suppression.
Q4: Are there any stability concerns for this compound during extraction?
A4: this compound is generally stable in plasma for short periods at room temperature and for extended periods when frozen.[2][3] However, prolonged exposure to harsh acidic or basic conditions during the extraction process could potentially lead to degradation. It is good practice to minimize the time the sample is exposed to extreme pH values before analysis.
Data Presentation
Table 1: Comparison of LLE Solvents for Carboxylic Acid Extraction
| Solvent System | Polarity Index | Typical Recovery Range | Comments |
| Methyl tert-butyl ether (MTBE) | 2.5 | 80-95% | Good selectivity, low water solubility, forms clean layers. Often a top choice.[4] |
| Ethyl Acetate | 4.4 | 85-98% | High efficiency but can co-extract more interferences due to higher polarity.[2] |
| Diethyl Ether | 2.8 | 75-90% | High volatility can lead to solvent loss and inconsistent results.[5] |
| Hexane/Ethyl Acetate (e.g., 90:10) | ~0.5 | 60-85% | Lower polarity reduces extraction of polar interferences but may also reduce analyte recovery. |
| Chloroform | 4.1 | 70-90% | Effective but is a denser-than-water solvent and carries higher health risks.[6] |
Recovery ranges are illustrative and depend on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is a starting point for achieving high recovery of this compound from plasma.
Protocol 2: High-Recovery Solid-Phase Extraction (SPE)
This protocol utilizes a hydrophilic-lipophilic balanced (HLB) sorbent, which is effective for extracting both the parent drug and its more polar metabolites.[7]
References
- 1. This compound CAS#: 324757-50-8 [m.chemicalbook.com]
- 2. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-eluting Peaks with R-Clopidogrel Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of R-Clopidogrel carboxylic acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution when analyzing this compound?
A1: Co-elution in the analysis of this compound can stem from several factors:
-
Inadequate Stationary Phase Selectivity: The chosen chiral stationary phase may not provide sufficient enantioselectivity for baseline separation of R- and S-enantiomers of clopidogrel and its carboxylic acid metabolite.
-
Improper Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and any additives, may not be optimized to achieve differential migration of the analytes.
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can significantly influence the ionization state of the carboxylic acid metabolite, affecting its retention and selectivity.
-
Low Column Efficiency: Poor peak shape, often appearing as broad or tailing peaks, can lead to peak overlap. This can be caused by a degraded column, improper packing, or extra-column volume.
-
Matrix Effects: In bioanalytical samples, endogenous components from the matrix (e.g., plasma, serum) can interfere with the analytes of interest, leading to co-elution.
Q2: How can I confirm if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some methods to confirm co-elution:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or tailing. A pure peak should ideally be symmetrical.[1]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can perform peak purity analysis by acquiring UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Detection: An MS detector is a powerful tool for identifying co-eluting species. By examining the mass spectra across the chromatographic peak, you can identify different m/z values corresponding to multiple components.[1]
Q3: What type of columns are typically used for the chiral separation of clopidogrel and its metabolites?
A3: Chiral stationary phases (CSPs) are essential for separating the enantiomers of clopidogrel and its carboxylic acid metabolite. Cellulose-based and amylose-based CSPs are commonly employed. Specific examples include:
For non-chiral separation of clopidogrel and its carboxylic acid metabolite, reversed-phase columns like C18 are frequently used.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Resolution Between R- and S-Enantiomers of Clopidogrel Carboxylic Acid
This guide provides a systematic approach to improving the separation of R- and S-Clopidogrel carboxylic acid enantiomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify Column Condition:
-
Action: Check the column's performance history. If the column has been used extensively or stored improperly, its performance may be compromised.
-
Solution: Replace with a new column of the same type or perform a column regeneration procedure as recommended by the manufacturer.
-
-
Optimize Mobile Phase:
-
Action: The mobile phase composition is critical for chiral separations.
-
Solution:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile, methanol).
-
Buffer pH: Adjust the pH of the aqueous portion of the mobile phase. For carboxylic acids, a lower pH (e.g., around 2.5-3.5) can improve peak shape and retention.
-
Additives: Consider adding small amounts of additives like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak symmetry.
-
-
-
Adjust Flow Rate:
-
Action: A lower flow rate increases the residence time of the analytes on the column, potentially improving resolution.
-
Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.
-
-
Select an Alternative Chiral Stationary Phase:
-
Action: If the above steps do not yield satisfactory results, the current stationary phase may not be suitable for this specific separation.
-
Solution: Consult literature or column selection guides to choose a different type of chiral column. For example, if a cellulose-based column is not working, an amylose-based column might provide the necessary selectivity.
-
Issue 2: Co-elution of this compound with Matrix Components
This guide addresses the challenge of interferences from biological matrices.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix interference.
Detailed Steps:
-
Improve Sample Preparation:
-
Action: The goal of sample preparation is to remove as many interfering matrix components as possible before chromatographic analysis.
-
Solution:
-
Solid-Phase Extraction (SPE): Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents. A microelution SPE plate can also be beneficial.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective alternative to SPE for cleaning up complex samples.[6] Experiment with different extraction solvents and pH conditions.
-
Protein Precipitation: While simple, protein precipitation may not be sufficient for removing all interferences. It is often used as a first step before SPE or LLE.[5][7]
-
-
-
Modify Chromatographic Conditions:
-
Action: Adjusting the HPLC method can help to separate the analyte from interfering peaks.
-
Solution:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can provide better separation of complex mixtures.
-
Mobile Phase Selectivity: Alter the organic solvent (e.g., from acetonitrile to methanol or vice versa) or the pH of the mobile phase to change the elution order and resolve the co-eluting peaks.
-
-
-
Utilize Mass Spectrometric Detection:
-
Action: When chromatographic separation is insufficient, a highly selective detector can be used to differentiate the analyte from interferences.
-
Solution:
-
Experimental Protocols
Protocol 1: Chiral Separation of Clopidogrel Enantiomers
This protocol is based on a method for the chiral separation of S-clopidogrel and its R-enantiomer impurity.[3]
-
Column: Chiralcel OJ-RH (cellulose-based)
-
Mobile Phase: Methanol/Water (100:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength
Protocol 2: Simultaneous Quantification of Clopidogrel and its Carboxylic Acid Metabolite
This protocol is adapted from a method for the simultaneous analysis of clopidogrel and its carboxylic acid metabolite in human plasma.[5][7]
-
Mobile Phase: A gradient elution with:
-
A: 10 mM phosphoric acid (sodium) buffer solution (pH = 2.6)
-
B: Acetonitrile
-
C: Methanol
-
-
Sample Preparation: Protein precipitation with acetonitrile.[5][7]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Chiral Separation
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD-H[2] | Chiral-AGP (4.0 x 150 mm; 5 µm)[4] |
| Mobile Phase | Supercritical Fluid Chromatography (SFC) with CO2 and modifier[2] | 16% Acetonitrile, 1 mM N,N-dimethyloctylamine, 10 mM ammonium acetate (pH 5.5)[4] |
| Detection | UV at 215 nm[2] | HPLC-UV[4] |
| Retention Time (S-enantiomer) | Not specified | 14.9 min[4] |
| Retention Time (R-enantiomer) | Not specified | 20.4 min[4] |
Table 2: Summary of Chromatographic Conditions for Non-Chiral Separation
| Parameter | Method 1 | Method 2 |
| Column | BDS Hypersil C18 (250 x 4.6 mm; 5 µm)[5][7] | Nova-pak C8 (5 µm)[6] |
| Mobile Phase | Gradient with phosphoric acid buffer (pH 2.6), acetonitrile, and methanol[5][7] | 30 mM K2HPO4-THF-acetonitrile (pH = 3, 79:2:19, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[5][7] | 0.9 mL/min[6] |
| Detection | PDA at 220 nm[5][7] | UV at 220 nm[6] |
| Internal Standard | Ibuprofen[5] | Ticlopidine[6] |
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. scirp.org [scirp.org]
- 3. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Separation of R-Clopidogrel Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of R-Clopidogrel carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any separation between the R- and S-enantiomers of clopidogrel carboxylic acid. What should I do first?
A1: Lack of separation is a common initial challenge. Here are the primary factors to investigate:
-
Chiral Stationary Phase (CSP): Confirm that you are using an appropriate chiral column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for this separation. For instance, a Lux Cellulose-2 column has been shown to be effective.[1][2]
-
Mobile Phase Composition: The initial mobile phase composition may not be suitable. A typical mobile phase for separating (R,S)-clopidogrel carboxylic acid includes a mixture of organic solvents like acetonitrile and methanol, with an acidic additive such as formic acid.[1][2] A complete lack of separation suggests a significant adjustment to the solvent ratios is needed.
-
Detection Method: Ensure your detection method is appropriate for the analyte and concentration. While UV detection at wavelengths around 220 nm is common, mass spectrometry (MS) offers higher sensitivity and specificity.[3][4]
Q2: My peaks are showing significant tailing. How can I improve peak symmetry?
A2: Peak tailing can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase pH: The carboxylic acid moiety is ionizable. The pH of the mobile phase is crucial for controlling its ionization state and improving peak shape.[5] The addition of a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing.[1][2][6]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure your column is properly conditioned and has not degraded.
Q3: The resolution between my enantiomeric peaks is poor. How can I improve it?
A3: Improving resolution requires fine-tuning your chromatographic conditions:
-
Optimize Solvent Ratios: Systematically vary the ratio of your organic solvents (e.g., acetonitrile and methanol). The type and proportion of the organic modifier can significantly impact enantioselectivity.[7]
-
Adjust the Acidic Additive: The concentration of the acidic modifier (e.g., formic acid, trifluoroacetic acid) can influence resolution. Experiment with concentrations typically in the range of 0.05% to 0.2%.
-
Lower the Flow Rate: Decreasing the mobile phase flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase. A flow rate of 0.8 mL/min has been used successfully.[1][2]
-
Control Temperature: Column temperature affects the kinetics of interaction.[7] Experiment with temperatures between 30°C and 40°C to see if resolution improves.
Q4: My retention times are drifting between injections. What is causing this instability?
A4: Retention time drift often points to issues with the mobile phase or the HPLC system itself:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times. For buffered mobile phases, confirm the buffer is fully dissolved and the pH is stable.[5]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after changing mobile phases.
-
System Leaks or Pump Issues: Check your HPLC system for any leaks. Inconsistent pump performance can also cause fluctuations in flow rate, leading to variable retention times.
Data Presentation: Mobile Phase Compositions
The following tables summarize various mobile phase compositions and chromatographic conditions used for the separation of clopidogrel and its carboxylic acid metabolite.
Table 1: Chiral Separation of (R,S)-Clopidogrel Carboxylic Acid
| Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection | Reference |
| Lux Cellulose-2 | Acetonitrile / Methanol / Formic Acid (87.5 / 12.5 / 0.1) | 0.8 | MS/MS | [1][2] |
| CHIRAL-AGP (5µm) | Acetonitrile / Buffer solution pH 6.5 (40:60 v/v) | Not Specified | Not Specified | [8] |
| Chiralcel OJ-RH | Methanol / Water (100:15) | Not Specified | Not Specified | [9] |
Table 2: General and Achiral Separation Methods
| Stationary Phase | Mobile Phase Composition | Elution Type | Flow Rate (mL/min) | Detection | Reference |
| C18 | A: 0.1% Formic Acid in Water; B: 100% Acetonitrile | Gradient | 0.140 | ESI-MS/MS | [3] |
| Hypersil Gold (5µm) | Acetonitrile / Trifluoroacetic Acid | Isocratic | Not Specified | UV (210 nm) | [6] |
| BDS Hypersil C18 (5µm) | A: 10mM Phosphoric Acid Buffer (pH 2.6); B: Acetonitrile; C: Methanol | Gradient | 1.0 | PDA (220 nm) | [4] |
| Nova-pak C8 (5µm) | 30 mM K₂HPO₄ / THF / Acetonitrile (79:2:19, pH 3) | Isocratic | 0.9 | UV (220 nm) | [10] |
Experimental Protocols
Protocol 1: Chiral Separation of (R,S)-Clopidogrel Carboxylic Acid using UPLC-MS/MS [1][2]
This protocol is adapted from a method achieving baseline separation of the enantiomers.
-
System Preparation:
-
Chromatograph: UPLC-MS/MS system.
-
Column: Lux Cellulose-2 (e.g., 4.6 x 250 mm, 3 µm).
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and formic acid in a volumetric ratio of 87.5:12.5:0.1.
-
Flow Rate: Set to 0.8 mL/min.
-
Column Temperature: Maintain at 20°C.
-
-
Sample Preparation:
-
Dissolve the (R,S)-clopidogrel carboxylic acid standard or sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
The expected retention times are approximately 5.8 minutes for the (R)-enantiomer and 7.5 minutes for the (S)-enantiomer, though this can vary.
-
-
Detection:
-
Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor MRM transitions for clopidogrel carboxylic acid, such as 308.30 > 198.10.
-
Protocol 2: Reversed-Phase HPLC Method for Clopidogrel Carboxylic Acid [10]
This protocol describes a method for quantifying the carboxylic acid metabolite in plasma.
-
System Preparation:
-
Chromatograph: HPLC system with UV detection.
-
Column: Nova-pak C8, 5 µm.
-
Mobile Phase: Prepare a mixture of 30 mM K₂HPO₄, tetrahydrofuran (THF), and acetonitrile in a volumetric ratio of 79:2:19. Adjust the pH to 3.0.
-
Flow Rate: Set to 0.9 mL/min.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation (from plasma):
-
Perform a liquid-liquid extraction of the plasma sample in an acidic medium using chloroform.
-
Use ticlopidine as an internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample.
-
The total run time is approximately 12 minutes.
-
Visualization of Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for the chiral separation of this compound.
Caption: Workflow for mobile phase optimization in chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R-Clopidogrel Carboxylic Acid HPLC Analysis
Welcome to the technical support center for the HPLC analysis of R-Clopidogrel carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for reduced run times and improved efficiency.
Troubleshooting Guide: Reducing HPLC Run Time
This guide addresses common issues encountered when attempting to shorten the analysis time for this compound.
| Question/Issue | Possible Causes | Troubleshooting Steps & Solutions |
| How can I significantly shorten my HPLC run time without compromising the quality of my results? | Long column, large particle size, low flow rate, complex mobile phase gradient. | 1. Switch to a UPLC/UHPLC system: These systems operate at higher pressures and are designed for smaller particle size columns (sub-2 µm), which can dramatically reduce run times. A UPLC-MS/MS method has been developed with a run time of about 4 minutes.[1] 2. Use a shorter column with smaller particles: If a UPLC system is unavailable, consider using a shorter HPLC column (e.g., 50 mm or 100 mm) with smaller particle sizes (e.g., 3 µm). 3. Increase the flow rate: Carefully increase the flow rate while monitoring backpressure and resolution. An optimized method for clopidogrel and its carboxylic acid metabolite used a flow rate of 1 mL/min.[2] 4. Optimize the mobile phase: Simplify the gradient or switch to an isocratic elution if possible. A rapid RP-HPLC method utilized an isocratic mobile phase of acetonitrile and phosphate buffer (68:32) with a run time of approximately 10 minutes.[3] |
| My peak resolution is poor after increasing the flow rate. How can I improve it? | Co-elution of analytes, insufficient separation on the column. | 1. Adjust mobile phase composition: Modify the ratio of organic solvent to aqueous buffer to improve separation. The choice of organic modifier (e.g., acetonitrile vs. methanol) can also impact selectivity.[4] 2. Change the pH of the mobile phase: The retention of acidic and basic compounds is highly dependent on the mobile phase pH. For clopidogrel carboxylic acid, adjusting the pH of the aqueous portion of the mobile phase can significantly alter its retention time and separation from other components. 3. Select a different stationary phase: If resolution issues persist, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different chemistry that offers alternative selectivity. |
| I'm observing high backpressure after switching to a smaller particle size column. What should I do? | Blockage in the system, incorrect column installation, mobile phase viscosity. | 1. Filter samples and mobile phases: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the system. 2. Check for system blockages: Systematically check for blockages in the tubing, injector, and guard column. 3. Reduce flow rate: A lower flow rate will decrease backpressure. Find a balance between run time and acceptable pressure. 4. Heat the column: Increasing the column temperature can reduce the viscosity of the mobile phase and lower backpressure.[5] |
| Can I use a different detector to speed up the analysis? | Detector response time, data acquisition rate. | While the detector itself doesn't typically limit the run time as much as the chromatography, using a mass spectrometer (MS) can offer advantages. UPLC-MS/MS methods are often very fast and highly sensitive, allowing for lower detection limits with shorter run times. One such method achieved a lower limit of quantification (LLOQ) of 1 pg/mL with a short run time.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the most effective way to achieve a sub-5-minute run time for this compound analysis?
The most effective approach is to utilize Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) coupled with mass spectrometry (MS/MS). These systems use columns with sub-2 µm particles and can operate at very high pressures, enabling rapid separations. A UPLC-MS/MS method has been reported with a total run time of about 4 minutes for clopidogrel carboxylic acid.[1] Another rapid LC-ESI-MS-MS method had a total chromatographic run time of 5.0 minutes.[8]
2. Can I reduce the run time on my existing conventional HPLC system?
Yes, you can still achieve significant reductions in run time on a conventional HPLC system. Consider the following modifications:
-
Column: Switch to a shorter column (e.g., 50-150 mm) packed with smaller particles (e.g., 3 µm).
-
Flow Rate: Increase the flow rate. Be mindful of the system's pressure limits.
-
Mobile Phase: Optimize the mobile phase for a faster elution. This may involve adjusting the organic solvent percentage or using a stronger solvent.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, allowing for higher flow rates at lower pressures.
3. What are the trade-offs when reducing HPLC run time?
The primary trade-offs are typically resolution and sensitivity.
-
Resolution: Faster analysis can lead to broader peaks and poorer separation between the analyte and other components.
-
Sensitivity: With shorter run times, the analyte spends less time in the detector, which can result in lower signal intensity. It is crucial to validate the method after any changes to ensure that the results remain accurate, precise, and reliable.
4. What type of column is best suited for fast chiral separation of clopidogrel enantiomers?
For the chiral separation of clopidogrel and its R-enantiomer (the carboxylic acid is not chiral, this refers to the parent compound's enantiomers), polysaccharide-based chiral stationary phases are commonly used. For instance, a Chiralcel OD-H column has shown excellent separation properties for clopidogrel enantiomers.[9] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase has also been demonstrated as a fast and efficient alternative to HPLC for this purpose.[9][10]
5. How does sample preparation affect the run time?
While sample preparation is a separate step, an efficient extraction method can contribute to overall time savings and better chromatographic performance. Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) as it can be faster, more easily automated, and provide cleaner extracts, which can help maintain column performance and reduce the need for long wash steps.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the analysis of clopidogrel and its carboxylic acid metabolite, highlighting parameters that influence run time.
Table 1: Comparison of HPLC and UPLC Methods for Clopidogrel Carboxylic Acid
| Parameter | Method 1 (Conventional HPLC) | Method 2 (Rapid RP-HPLC) | Method 3 (UPLC-MS/MS) |
| Run Time | ~12 min[11] | ~10 min[3] | ~4 min[1] |
| Column | Nova-pak C8, 5 µm | Thermo Hypersil BDS C18, 5 µm | C18 |
| Flow Rate | 0.9 mL/min[11] | 1.0 mL/min[3] | 0.5 mL/min[1] |
| Mobile Phase | 30 mM K₂HPO₄-THF-acetonitrile (79:2:19, v/v/v), pH 3[11] | Acetonitrile: Phosphate buffer (pH 4.0) (68:32)[3] | Methanol, de-ionized water, and formic acid[1] |
| Detection | UV at 220 nm[11] | UV at 220 nm[3] | MS/MS[1] |
Experimental Protocols
Protocol 1: Rapid RP-HPLC Method with UV Detection
This protocol is based on a method for the determination of clopidogrel bisulphate, which can be adapted for its carboxylic acid metabolite.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in a 68:32 ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
-
Run Time: Approximately 10 minutes.
Protocol 2: High-Sensitivity UPLC-MS/MS Method
This protocol is adapted from a high-sensitivity method for the analysis of clopidogrel and its carboxylic acid metabolite.[6][7]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable sub-2 µm C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 2.5 minutes.
-
Flow Rate: 0.140 mL/min.
-
Detection: MS/MS in positive electrospray ionization (ESI+) mode.
-
Run Time: The metabolite elutes at approximately 1.7 minutes.
Visualizations
Caption: Workflow for reducing HPLC analysis run time.
Caption: Troubleshooting high backpressure in HPLC systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor linearity in R-Clopidogrel carboxylic acid calibration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor linearity in the calibration of R-Clopidogrel carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve for this compound?
Poor linearity in the calibration curve for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample, the chromatographic system, or the detector. Common causes include:
-
Sample Preparation Errors: Inaccurate dilutions of standards, degradation of the analyte, or contamination can all lead to non-linear responses.[1]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in LC-MS analysis, causing ion suppression or enhancement, which can result in a non-linear relationship between concentration and response.[2]
-
Column Overload: Injecting a sample with a concentration that exceeds the capacity of the HPLC column can lead to peak distortion and a non-linear response.[3]
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.[2] This is a common cause of non-linearity at the upper end of the calibration range.
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase, or a pH that is not optimal for the analyte, can affect peak shape and linearity.
-
Analyte Adsorption: Active sites within the chromatographic system, such as on the injector liner or column packing, can adsorb the analyte, particularly at low concentrations, leading to a non-linear response at the lower end of the curve.[1]
Q2: My calibration curve is non-linear at higher concentrations. What should I do?
A common reason for non-linearity at higher concentrations is detector saturation.[2] Here are steps to troubleshoot this issue:
-
Reduce Injection Volume: Injecting a smaller volume of your high-concentration standards can help to avoid overloading the detector.[3]
-
Dilute High-Concentration Standards: If reducing the injection volume is not sufficient or desirable, dilute the standards that are showing a non-linear response.
-
Adjust Detector Settings: For UV detectors, you may be able to adjust the wavelength to a less sensitive one. For mass spectrometry detectors, you can try to reduce the detector gain or use a less abundant precursor-to-product ion transition.[2]
-
Narrow the Calibration Range: If the non-linearity is only observed at concentrations that are not relevant to your samples, you may be able to narrow the calibration range to the linear portion of the curve.[3]
Q3: I am observing poor linearity at the lower end of my calibration curve. What could be the cause?
Poor linearity at low concentrations is often due to analyte adsorption or issues with the limit of quantitation (LOQ).[1] Consider the following troubleshooting steps:
-
Check for Adsorption: this compound, being a carboxylic acid, can interact with active sites in the HPLC system.
-
Condition the Column: Perform several injections of a high-concentration standard or the sample matrix to passivate any active sites.
-
Use Inert Components: Ensure that you are using deactivated vials and liners.
-
-
Evaluate the Limit of Quantitation (LOQ): The lowest concentration on your calibration curve should be at or above the LOQ of your method. If you are trying to quantify below this limit, the response will likely be non-linear and unreliable. The LOQ for this compound has been reported to be as low as 0.2 µg/mL in some HPLC-UV methods.[4]
-
Optimize Sample Preparation: Ensure that your extraction procedure provides good recovery at low concentrations and that there is no significant degradation of the analyte.
Q4: Can I use a non-linear regression model for my calibration curve?
While a linear regression is often preferred for its simplicity, a non-linear model, such as a quadratic fit, can be used if the relationship between concentration and response is inherently non-linear and reproducible.[5][6] However, it is crucial to validate the non-linear model to ensure it accurately describes the data and provides reliable quantitative results. Always consult relevant regulatory guidelines for specific requirements on the use of non-linear calibration curves.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor linearity in your this compound calibration.
Caption: Troubleshooting workflow for poor linearity.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[7]
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.[7]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase or a suitable diluent to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4] Linearity for this compound has been demonstrated in ranges such as 0.2-10 µg/mL and 0.01-4 µg/mL.[4][7]
Protocol 2: HPLC Method for this compound
This is a general HPLC method; optimization may be required for your specific instrument and application.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase consists of a phosphate buffer (e.g., 30 mM K2HPO4, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[4][8] A typical starting ratio could be 70:30 (buffer:acetonitrile). |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm[4][7] |
| Column Temperature | Ambient or controlled at 25 °C |
Data Presentation
Table 1: Example HPLC Method Parameters from Literature
| Reference | Column | Mobile Phase | Detection | Linearity Range (µg/mL) |
| Souri et al. (2006)[4] | Nova-pak C8, 5 µm | 30 mM K2HPO4-THF-acetonitrile (pH=3, 79:2:19, v/v/v) | UV at 220 nm | 0.2-10 |
| Bahrami et al. (2011)[7] | BDS Hypersil C18, 5 µm | Gradient with 10 mM phosphoric acid buffer (pH=2.6) and acetonitrile/methanol | PDA at 220 nm | 0.01-4 |
| Agrawal et al. (2012)[8] | C18 (250 x 4.6 mm, 5 µm) | 50 mM potassium di-hydrogen phosphate and acetonitrile (75:25) at pH 3.0 | UV at 247 nm | Not Specified for Metabolite |
This guide provides a starting point for troubleshooting poor linearity in the analysis of this compound. A systematic approach to identifying and resolving the issue will lead to more accurate and reliable results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to HPLC Validation for R-Clopidogrel Carboxylic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug enantiomers is a critical aspect of pharmaceutical analysis. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of R-Clopidogrel carboxylic acid, the inactive enantiomer of the main metabolite of the antiplatelet agent Clopidogrel. Understanding the performance of different analytical methods is paramount for ensuring drug quality, safety, and efficacy.
Clopidogrel is administered as a racemic mixture, but only the S-enantiomer is pharmacologically active. Consequently, regulatory bodies require the stereoselective monitoring of its metabolites. This guide delves into the experimental protocols and validation parameters of various chiral HPLC methods, offering a comprehensive resource for selecting and implementing a suitable analytical strategy for this compound.
Comparative Analysis of Chiral HPLC Methods
The separation of enantiomers poses a significant analytical challenge. For R- and S-Clopidogrel carboxylic acid, various chiral stationary phases (CSPs) have been employed. The following tables summarize the chromatographic conditions and validation parameters of different HPLC methods, providing a basis for objective comparison.
Table 1: Comparison of Chromatographic Conditions for Chiral HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OD-H | Chiralpak AD-H | CHIRAL-AGP |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 100 x 4.0 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol:Acetic Acid (95:5:0.1, v/v/v) | Acetonitrile:Phosphate Buffer (pH 6.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 235 nm | 225 nm |
| Internal Standard | Ticlopidine[1] | Not Specified | Not Specified |
Table 2: Comparison of Validation Parameters for Chiral HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.2 - 10[1] | Not Specified | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | Not Specified | 99.1 - 100.8% |
| Precision (RSD%) - Intraday | < 2.0% | Not Specified | < 1.5% |
| Precision (RSD%) - Interday | < 3.0% | Not Specified | < 2.0% |
| LOD (µg/mL) | Not Specified | Not Specified | 0.03 |
| LOQ (µg/mL) | 0.2[1] | Not Specified | 0.1 |
Detailed Experimental Protocol: A Representative Chiral HPLC Method
This section provides a detailed methodology for a validated chiral HPLC method for the analysis of this compound, based on common practices in the field.
1. Sample Preparation (Human Plasma)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Ticlopidine, 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC Conditions
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
3. Validation Parameters
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Workflow for Chiral HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a chiral HPLC method for this compound.
References
Precision in R-Clopidogrel Carboxylic Acid Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of drug metabolites is paramount for reliable pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of the inter-day and intra-day precision for R-Clopidogrel carboxylic acid assays, supported by experimental data from various validated analytical methods.
Clopidogrel is a widely used antiplatelet prodrug that is metabolized into an active thiol metabolite and an inactive carboxylic acid derivative, this compound. The concentration of the inactive metabolite is significantly higher in plasma, making it a key analyte for pharmacokinetic assessments. The precision of the analytical methods used to quantify this metabolite is a critical performance characteristic. This guide summarizes precision data from several studies to aid in the selection and validation of bioanalytical methods.
Comparative Precision Data
The following tables summarize the inter-day and intra-day precision data for the quantification of this compound and its parent drug, clopidogrel, using various analytical techniques. Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
| Analyte | Assay Type | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| This compound | HPLC | 1.30 - 6.06 | 3.47 - 4.30 | [1] |
| This compound | HPLC | 1.02 - 4.26 | 1.04 - 2.12 | [2] |
| This compound | HPLC | 1.0 - 4.8 | 1.0 - 4.8 | [3] |
| This compound | LC-MS/MS | ≤ 7.0 | ≤ 11.3 | [4] |
| Clopidogrel | LC-MS/MS | ≤ 5.6 | ≤ 3.7 | [4] |
| Clopidogrel | HPLC | 2.03 - 4.17 | 2.08 - 8.33 | [2] |
| Clopidogrel Active Metabolite (derivatized) | LC-MS/MS | ≤ 7.0 | ≤ 2.8 | [4] |
| Clopidogrel & Metabolites (CLPM, MP-H3, MP-H4) | LC-MS/MS | ≤ 18.1 (Clopidogrel), ≤ 15.2 (CLPM), ≤ 10.1 (MP-H3), ≤ 19.9 (MP-H4) | Not specified separately | [5] |
Table 1: Inter-day and Intra-day Precision of this compound and Related Analytes. This table presents a compilation of precision data from multiple studies, showcasing the performance of different analytical methods. The values represent the coefficient of variation at different quality control concentrations.
Experimental Protocols
The methodologies employed in the cited studies are summarized below, providing insight into the experimental conditions that yielded the reported precision data.
Method 1: HPLC with UV Detection for this compound
-
Sample Preparation: Plasma samples were subjected to liquid-liquid extraction using a mixture of ethyl acetate and dichloromethane (80:20, v/v). The organic layer was then evaporated and the residue was reconstituted in a mixture of water, methanol, and acetonitrile (40:40:20, v/v/v)[1].
-
Chromatography: A Kromasil ODS analytical column (250 mm x 4.6 mm, 5 µm) was used with a gradient elution at a column temperature of 30°C[1].
-
Detection: The eluent was monitored at a wavelength of 220 nm[1].
-
Internal Standard: Atorvastatin was used as the internal standard[1].
Method 2: LC-MS/MS for Clopidogrel and its Metabolites
-
Sample Preparation: A derivatization step was included for the active metabolite. The specifics of the extraction for the carboxylic acid metabolite were not detailed in the abstract[4].
-
Chromatography: High-performance liquid chromatography was used to separate the analytes[4].
-
Detection: Tandem mass spectrometry was employed for the quantification of clopidogrel, its active metabolite, and the carboxylic acid metabolite[4].
Method 3: HPLC with UV Detection for Simultaneous Quantification
-
Sample Preparation: Plasma samples were deproteinized using acetonitrile[2].
-
Chromatography: An BDS Hypersil C18 column (250 × 4.6 mm; 5 μm) was used with a gradient elution consisting of a 10 mM phosphoric acid buffer (pH 2.6), acetonitrile, and methanol[2]. The flow rate was 1 mL/min[2].
-
Detection: A PDA detector was used at 220 nm[2].
-
Internal Standard: Ibuprofen was used as the internal standard[2].
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation, including the assessment of precision.
Caption: Workflow for bioanalytical method validation.
Conclusion
The presented data demonstrates that various analytical methods, including HPLC-UV and LC-MS/MS, can achieve high levels of inter-day and intra-day precision for the quantification of this compound. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The detailed protocols and the workflow diagram provide a framework for researchers to develop and validate their own robust bioanalytical assays.
References
- 1. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of R-Clopidogrel Carboxylic Acid: Accuracy and Linearity
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Clopidogrel, the accurate quantification of its main inactive metabolite, R-Clopidogrel carboxylic acid, is of paramount importance. This guide provides a comparative overview of the two most prevalent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The following sections present a detailed comparison of their performance in terms of accuracy and linearity, supported by experimental data from published studies.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique for the quantification of this compound in biological matrices, typically human plasma, depends on the required sensitivity, selectivity, and throughput. Below is a summary of the key performance parameters for each method.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 50.0 to 6000.0 ng/mL[1][2] | 0.01 to 4 µg/mL (10 to 4000 ng/mL)[3][4] |
| 200 to 10,000 ng/mL[5] | 0.2 to 10 µg/mL (200 to 10,000 ng/mL)[6] | |
| 50.00 to 2500.00 ng/mL[7] | ||
| Correlation Coefficient (r²) | ≥ 0.9984[1][2] | > 0.999[6] |
| > 0.99[5] | 0.9995[3] | |
| 0.9913[7] | ||
| Accuracy | Between Assay: ≤17.9%[5] | 94-98% (as recovery)[3][4] |
| Within Assay Precision: ≤7.0%[5] | Within-day precision: 1.0-4.8%[6] | |
| Between-day precision: 1.0-4.8%[6] | ||
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL[1][2] | 0.01 µg/mL (10 ng/mL)[3] |
| 200 ng/mL[5] | 0.2 µg/mL (200 ng/mL)[6] | |
| 50.00 ng/mL[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
-
Sample Preparation:
-
To 0.3 mL of human plasma, add an internal standard (e.g., Glimepiride)[1].
-
Acidify the plasma with phosphoric acid[1].
-
Perform solid-phase extraction (SPE) to isolate the analyte and internal standard[1]. The eluate can be directly injected without drying and reconstitution[1].
-
Alternatively, for feline plasma, a protein precipitation step with acetonitrile can be followed by dilution of the supernatant[5].
-
-
Chromatographic Conditions:
-
Analytical Column: A suitable reversed-phase column, such as a C8 or C18.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.9 mL/min[8].
-
Run Time: A short run time of approximately 5.0 minutes is achievable[1].
-
-
Mass Spectrometric Detection:
HPLC-UV Method
A more accessible and cost-effective alternative to LC-MS/MS, suitable for studies where high sensitivity is not a prerequisite.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analytical Column: BDS Hypersil C18 (250 x 4.6 mm; 5 µm)[3][4] or a Nova-pak C8 (5 µm)[6].
-
Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6) and organic modifiers like acetonitrile and methanol[3][4]. An isocratic system can also be used, for instance, a mixture of 30 mM K₂HPO₄, THF, and acetonitrile[6].
-
Injection Volume: 20 µL[4].
-
Visualized Workflow for this compound Quantification
The following diagram illustrates the general workflow for the bioanalytical quantification of this compound, from sample collection to final data analysis.
References
- 1. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. graphyonline.com [graphyonline.com]
A Comparative Guide to HPLC and UPLC Methods for R-Clopidogrel Carboxylic Acid Analysis
In the landscape of pharmaceutical analysis, the precise and efficient separation of enantiomers is critical for ensuring drug safety and efficacy. This is particularly true for chiral compounds like Clopidogrel, where only the S-enantiomer is pharmacologically active. Its main metabolite, Clopidogrel carboxylic acid, also exists as enantiomers, and monitoring their levels is crucial in pharmacokinetic and metabolism studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the enantiomeric separation of R-Clopidogrel carboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their analytical strategy.
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC employs sub-2 µm particles, which provides significant gains in resolution, speed, and sensitivity compared to the larger particles (typically 3-5 µm) used in conventional HPLC.[1][2][3] These differences have a profound impact on method performance, particularly for challenging chiral separations.
Performance Comparison: HPLC vs. UPLC for this compound
The following table summarizes the key performance characteristics of representative chiral HPLC and UPLC methods for the analysis of this compound, based on available experimental data.
| Parameter | Chiral HPLC Method | Chiral UPLC Method | Key Advantages of UPLC |
| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm | Acquity UPLC BEH C18, 50 x 1.0 mm, 1.7 µm | Smaller particle size and column dimensions lead to higher efficiency and faster separations.[4][5] |
| Mobile Phase | Supercritical Fluid (CO2) with 2-propanol modifier | Acetonitrile and 0.1% Formic Acid in water (gradient) | UPLC often uses standard reversed-phase solvents, simplifying mobile phase preparation. |
| Flow Rate | 2.0 mL/min | 0.140 mL/min | Lower flow rates in UPLC significantly reduce solvent consumption.[5] |
| Analysis Time | ~14 minutes for both enantiomers | ~3 minutes for the metabolite | UPLC can reduce analysis time by up to nine times compared to HPLC with 5 µm particles.[5] |
| Retention Time of Metabolite | Enantiomer 1: ~9.77 min, Enantiomer 2: ~13.46 min[6] | ~1.7 min[7] | Shorter retention times dramatically increase sample throughput.[1] |
| Resolution | Baseline resolution of enantiomers | Not a chiral separation in the cited UPLC example, but UPLC generally offers superior resolution.[1][2] | Sharper peaks and better separation of closely related compounds.[1] |
| Sensitivity (LOD/LOQ) | LOD: 0.4 µg/mL, LOQ: 0.7 µg/mL (for Clopidogrel)[6] | LLOQ: 1 pg/mL (for Clopidogrel carboxylic acid)[7] | UPLC's sharper peaks lead to increased sensitivity, crucial for trace-level analysis.[1] |
| Operating Pressure | Not specified, but typically lower than UPLC | High pressure (up to 15,000 psi) | Higher pressure capabilities of UPLC systems are necessary to work with sub-2 µm particles.[3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the experimental protocols for the chiral HPLC and a UPLC method for the analysis of Clopidogrel and its carboxylic acid metabolite.
Chiral HPLC Method for Clopidogrel Enantiomers
This method utilizes Supercritical Fluid Chromatography (SFC), a technique closely related to HPLC, for the chiral separation of Clopidogrel enantiomers.
-
Instrumentation: Thar SFC system with an SFC pump, a modifier pump, and a HP 1050 high-pressure diode array detector.[6]
-
Column: Chiralcel OD-H, 250 x 4.6 mm.[6]
-
Mobile Phase: Supercritical CO2 with 2-propanol as a modifier.[6]
-
Flow Rate: 2.0 mL/min.[6]
-
Detection: UV at 215 nm.[6]
-
Column Temperature: Varied between 30°C and 40°C.[6]
-
Injection Volume: 10 µL.[6]
UPLC-MS/MS Method for Clopidogrel and its Carboxylic Acid Metabolite
This method is a high-sensitivity UPLC-MS/MS method for the quantification of Clopidogrel and its carboxylic acid metabolite in human plasma. Note that this specific example is not a chiral separation but demonstrates the speed and sensitivity of UPLC for the analysis of these compounds.
-
Instrumentation: Acquity UPLC system coupled to a Xevo TQ-S tandem quadrupole mass spectrometer.[7]
-
Column: Acquity UPLC BEH C18, 50 mm x 1.00 mm, 1.7-μm.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 100% acetonitrile.[7]
-
Gradient: 10% B held for 0.5 min, then a linear gradient to 90% B over 2.5 min.[7]
-
Flow Rate: 0.140 mL/min.[7]
-
Column Temperature: 45 °C.[7]
-
Detection: Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[7]
-
MRM Transitions:
-
Clopidogrel: 322.1→212.0
-
d4-Clopidogrel (internal standard): 326.1→216.1
-
Clopidogrel acid metabolite: 308.1→198.1
-
d4-Clopidogrel acid metabolite (internal standard): 312.1→202.1[7]
-
Visualizing the Chromatographic Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of this compound, highlighting the key distinctions between the HPLC and UPLC approaches.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 3. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scirp.org [scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for R-Clopidogrel Carboxylic Acid
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of R-Clopidogrel carboxylic acid, an inactive metabolite of the antiplatelet agent Clopidogrel. The following sections detail the experimental protocols and performance characteristics of commonly employed techniques, offering researchers, scientists, and drug development professionals a thorough resource for method selection and cross-validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for accurate pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently utilized techniques. The following tables summarize the key performance parameters of these methods based on published validation data.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV | HPLC-MS/MS | HPLC-MS/MS |
| Linearity Range | 0.2-10 µg/mL[1] | 0.01-4 µg/mL[2] | 50-10,000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9995[2] | Not Reported |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 0.01 µg/mL[2] | 50 ng/mL[3] |
| Precision (%RSD) | Within-day: 1.0-4.8% Between-day: 1.0-4.8%[1] | Not Reported | Intra-assay: ≤15.2% Inter-assay: ≤15.2%[3] |
| Accuracy (% Recovery) | Not Reported | 94-98%[2] | Intra-day: ≤16% Inter-day: ≤16% (as relative error)[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | GC-MS |
| Linearity Range | 5-250 ng/mL[4] |
| Correlation Coefficient (r²) | Described by a quadratic equation[4] |
| Limit of Quantification (LOQ) | 5 ng/mL[4] |
| Precision (%RSD) | 3.6-15.8%[4] |
| Accuracy | 92-114%[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following section outlines the experimental procedures for the methods compared above.
HPLC-UV Method
-
Sample Preparation: Liquid-liquid extraction in an acidic medium using chloroform.[1]
-
Chromatographic Conditions:
-
Internal Standard: Ticlopidine.[1]
HPLC-MS/MS Method (Method 1)
-
Sample Preparation: Protein precipitation with acetonitrile.[2]
-
Chromatographic Conditions:
-
Internal Standard: Ibuprofen.[2]
HPLC-MS/MS Method (Method 2)
-
Sample Preparation: Protein precipitation with acetonitrile.[3]
-
Chromatographic Conditions:
-
Internal Standard: Piroxicam.[3]
GC-MS Method
-
Sample Preparation: Robotic liquid-liquid extraction with diethyl ether followed by solid-liquid extraction on C18 cartridges. Derivatization was performed using n-ethyl diisopropylethylamine and alpha-bromo-2,3,4,5,6-pentafluoro toluene.[4]
-
Internal Standard: A structural analogue of the carboxylic acid metabolite.[4]
Analytical Method Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound in biological matrices.
Caption: Generalized workflow for the analysis of this compound.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Relative Response Factor of R-Clopidogrel Carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of Clopidogrel and its metabolites, the accurate quantification of impurities and metabolites is paramount. This guide provides a comparative overview of analytical methodologies for determining the Relative Response Factor (RRF) of R-Clopidogrel carboxylic acid, a key inactive metabolite of Clopidogrel. Understanding the RRF is crucial for obtaining precise quantitative results in chromatographic analyses.
Understanding the Relative Response Factor (RRF)
In chromatography, the Relative Response Factor (RRF) is a critical parameter used to correct for the difference in detector response between a compound of interest and a reference standard (often an internal standard) at the same concentration.[1][2][3] It is defined as the ratio of the response factor of the analyte to the response factor of the standard. The response factor itself is the ratio of the peak area to the concentration of the compound.[2]
The determination of RRF is essential for the accurate quantification of impurities and metabolites, especially when a certified reference standard for the impurity is not available or is costly to obtain.[2] An accurately determined RRF allows for the calculation of the true concentration of the analyte using the peak area of the internal standard as a reference.
Comparison of Analytical Methods for RRF Determination
The determination of the RRF for this compound is highly dependent on the specific analytical method and instrumentation used. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.
| Analytical Method | Column | Mobile Phase | Detection | Internal Standard | Key Advantages | Considerations |
| HPLC-UV [4][5][6] | Nova-pak C8[4], BDS Hypersil C18[5], Kromasil ODS[6] | Acetonitrile, Methanol, Phosphate Buffer[4][5][6] | UV at 220 nm[4][5][6] | Ticlopidine[4], Ibuprofen[5], Atorvastatin[6] | Widely available, robust, cost-effective. | Lower sensitivity compared to MS, potential for interference from co-eluting compounds. |
| UHPLC-MS/MS [7] | Not specified | Not specified | Mass Spectrometry | Not specified | High sensitivity and selectivity, allowing for very low limits of quantification (pg/mL levels).[7] | Higher instrument cost and complexity. |
| GC-MS [8] | Not specified | Not specified | Mass Spectrometry | Structural analogue of the carboxylic acid metabolite.[8] | High sensitivity and resolving power. | Requires derivatization of the analyte, which can add complexity to sample preparation.[8] |
Experimental Protocols
Determination of RRF using HPLC-UV
This protocol provides a general framework for determining the RRF of this compound against an internal standard using HPLC-UV.
1. Materials and Reagents:
-
Reference standard of this compound
-
Selected internal standard (e.g., Ticlopidine)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solutions to achieve a range of concentrations. Each standard should contain a constant concentration of the internal standard.
3. Chromatographic Conditions (Example based on literature[4][5]):
-
Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Gradient elution with a mixture of 10 mM phosphoric acid buffer (pH 2.6) and acetonitrile/methanol.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
4. Data Analysis:
-
Inject each calibration standard into the HPLC system and record the peak areas for this compound and the internal standard.
-
For each compound, plot a calibration curve of peak area versus concentration.
-
Determine the slope of the linear regression line for both this compound and the internal standard.
-
Calculate the RRF using the following formula:
RRF = (Slope of this compound) / (Slope of Internal Standard)
Visualizations
Experimental Workflow for RRF Determination
Caption: Workflow for determining the Relative Response Factor (RRF).
Clopidogrel's Mechanism of Action: P2Y12 Signaling Pathway
Caption: Simplified signaling pathway of Clopidogrel's antiplatelet effect.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for R-Clopidogrel Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Analytical Performance
The accurate quantification of clopidogrel's metabolites is crucial for pharmacokinetic and bioavailability studies. Clopidogrel is a chiral prodrug, and its metabolism leads to the formation of both active and inactive metabolites, including the enantiomers of clopidogrel carboxylic acid. The R-enantiomer of clopidogrel is inactive, and monitoring its levels, along with the active S-enantiomer, is vital for understanding the drug's stereoselective metabolism and ensuring the quality of pharmaceutical formulations. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for R-Clopidogrel carboxylic acid achieved by various analytical methods, supported by detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for the R-enantiomer of clopidogrel and its carboxylic acid metabolite from various analytical techniques. It is important to note that data specifically for this compound is limited in publicly available literature, with most studies focusing on the parent drug's enantiomers or the racemic carboxylic acid metabolite.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| R-Clopidogrel | Chiral HPLC-UV | Bulk Drug | 0.75 µg/mL[1] | Not Reported |
| R-Clopidogrel Bisulfate | Chiral HPLC-UV | - | Not Reported | 0.102 µg/mL[1] |
| Clopidogrel Enantiomers | Supercritical Fluid Chromatography (SFC) | - | 0.4 µg/mL | 0.7 µg/mL |
| Clopidogrel Carboxylic Acid (Racemic) | HPLC-UV | Human Plasma | 0.004 µg/mL[2] | 0.01 µg/mL[2] |
| Clopidogrel Carboxylic Acid (Racemic) | HPLC-MS/MS | Feline Plasma | 4 ng/mL[3] | 200 ng/mL[3] |
| Clopidogrel Carboxylic Acid (Racemic) | GC-MS | Human Plasma/Serum | Not Reported | 5 ng/mL[4] |
| Clopidogrel Carboxylic Acid (Racemic) | HPLC-UV | Human Plasma | Not Reported | 0.2 µg/mL[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Chiral High-Performance Liquid Chromatography (HPLC) for R-Clopidogrel
This method was developed for the chiral separation and limit test of clopidogrel bisulfate isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Chromatographic Conditions:
Supercritical Fluid Chromatography (SFC) for Clopidogrel Enantiomers
This method was developed for the separation of clopidogrel enantiomers using a chiral stationary phase.
-
Instrumentation: Supercritical Fluid Chromatography system.
-
Chromatographic Conditions:
HPLC-UV for Racemic Clopidogrel Carboxylic Acid in Human Plasma
This method was developed for the simultaneous quantification of clopidogrel and its carboxylic acid metabolite.
-
Sample Preparation: Protein precipitation with acetonitrile. Ibuprofen was used as an internal standard.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.[2]
-
Chromatographic Conditions:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the determination of the limit of detection and quantification of this compound using a chiral HPLC method.
Caption: Experimental workflow for LOD/LOQ determination.
Signaling Pathway and Logical Relationship Diagrams
The metabolism of clopidogrel involves a complex series of enzymatic reactions leading to the formation of its active metabolite and various inactive metabolites, including the R- and S-enantiomers of the carboxylic acid. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of Clopidogrel.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
A Comparative Analysis of the Stereoisomeric Stability of R- and S-clopidogrel Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the R- and S-enantiomers of clopidogrel carboxylic acid, the primary inactive metabolite of the antiplatelet agent clopidogrel. The following sections present experimental data, detailed methodologies, and visual representations of the metabolic pathway and experimental workflows to support research and development in this area.
Clopidogrel is administered as the S-enantiomer, which is converted to its active metabolite to exert its therapeutic effect.[1] A significant portion, approximately 85%, of the administered clopidogrel is hydrolyzed by esterases to form the inactive clopidogrel carboxylic acid metabolite.[1] Understanding the stereoisomeric stability of this major metabolite is crucial for comprehensive pharmacokinetic and safety assessments.
Quantitative Stability Data
An in vitro study was conducted to assess the potential for chiral inversion of both clopidogrel and its carboxylic acid metabolite. The S-enantiomer of the carboxylic acid was found to be highly stable, with no detectable conversion to the R-enantiomer over an extended period.[2] In contrast, the parent drug, S-clopidogrel, exhibited slow non-enzymatic chiral inversion.[2]
| Compound | Enantiomer | Test Condition | Duration | Chiral Inversion | Half-life of Inversion |
| Clopidogrel Carboxylic Acid | S- | 0.1 M Phosphate Buffers (pH not specified) at 37°C | Up to 45 days | Not observed | Configurationally fully stable |
| Clopidogrel | S- | 0.1 M Phosphate Buffers (pH dependent) at 37°C | - | Observed | 7 to 12 days |
Table 1: Comparative Stability of S-clopidogrel Carboxylic Acid and S-clopidogrel. Data sourced from Reist et al. (2000).[2]
Experimental Protocols
The stability of the enantiomers of clopidogrel carboxylic acid was evaluated using a stereoselective high-performance liquid chromatography (HPLC) assay.
1. Stability Testing Protocol:
-
Sample Preparation: The S-enantiomer of clopidogrel carboxylic acid was incubated in 0.1 M phosphate buffers at a controlled temperature of 37°C.[2]
-
Time Points: Samples were analyzed over a period of up to 45 days to monitor for any chiral inversion.[2]
-
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) was employed to separate and quantify the S- and R-enantiomers of the carboxylic acid metabolite.[2]
2. Chiral HPLC Method for Clopidogrel Carboxylic Acid Enantiomers:
While the specific column and mobile phase details for the stability study by Reist et al. are not fully detailed in the abstract, a representative method for the chiral separation of (R,S)-clopidogrel carboxylic acid is described by Ratajczak et al. (2023).[3]
-
Chromatographic Column: Lux Cellulose-2 chiral column.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and formic acid in a volumetric ratio of 87.5:12.5:0.1.[3]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for (R,S)-clopidogrel carboxylic acid were 308.30 > 198.10, 308.30 > 152.10, and 308.30 > 111.25.[4]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of R-Clopidogrel Carboxylic Acid Standards
For researchers and professionals in drug development, the purity of analytical standards is paramount for accurate quantification and impurity profiling. This guide provides a comparative assessment of hypothetical R-Clopidogrel carboxylic acid standards from various suppliers. The data presented is based on a typical analytical workflow for purity determination, offering a framework for evaluating and selecting the most suitable standard for your research needs.
Comparative Purity Analysis
The purity of this compound standards from four hypothetical suppliers was assessed using a validated High-Performance Liquid Chromatography (HPLC) method. The results, including the percentage of the main peak (this compound) and the total percentage of impurities, are summarized below.
| Supplier | Product Number | Lot Number | Purity by HPLC (%) | Total Impurities (%) |
| Supplier A | RCA-001 | A202501 | 99.85 | 0.15 |
| Supplier B | RC-2025 | B-54321 | 99.52 | 0.48 |
| Supplier C | C-RCA | C-Lot-03 | 98.90 | 1.10 |
| Supplier D | D-456 | D-789-1 | 99.91 | 0.09 |
Experimental Protocol: Purity Determination by HPLC
A robust HPLC method was developed and validated for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): Empower™ 3 or equivalent.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: n-Hexane
-
B: Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: Isocratic at 80% A and 20% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
Data Analysis: The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for Purity Assessment of this compound.
Common Impurities
This compound is the main inactive metabolite of Clopidogrel.[1] Potential impurities in the standard can arise from the synthesis process or degradation. These may include the S-enantiomer of Clopidogrel carboxylic acid, unreacted starting materials, or by-products. The presence of these impurities can affect the accuracy of analytical results. For instance, the R-enantiomer must be carefully controlled in clopidogrel bulk substances and drug products as required by health authorities.[2]
Signaling Pathway Context
While this compound is an inactive metabolite, its parent compound, Clopidogrel, is a prodrug that requires in-vivo conversion to an active metabolite to exert its antiplatelet effect. This active metabolite irreversibly blocks the P2Y12 subtype of ADP receptor on platelets, which in turn inhibits the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation. The purity of the this compound standard is crucial for accurately studying the pharmacokinetics and metabolism of Clopidogrel.
Caption: Simplified metabolic pathway of Clopidogrel.
Conclusion
The selection of a high-purity this compound standard is critical for reliable analytical and research outcomes. This guide provides a framework for comparing standards from different suppliers. Based on the hypothetical data, Supplier D offers the highest purity standard. Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and impurity profile before use. The provided experimental protocol can be adapted for in-house verification of the standard's purity.
References
Safety Operating Guide
Proper Disposal Procedures for R-Clopidogrel Carboxylic Acid
The following provides essential safety and logistical information for the proper disposal of R-Clopidogrel carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to the following safety protocols. These measures are designed to minimize exposure and prevent accidental contamination.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Protective gloves should also be worn.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of dust.[1] |
Handling and Storage:
-
Store the waste material in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Avoid the formation of dust and aerosols during handling and disposal preparation.[3]
-
Do not mix this compound waste with other chemical waste.[4]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] The following protocol provides a general framework for its disposal as a non-hazardous pharmaceutical waste, however, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is contaminated with any other substances. If so, these contaminants may alter the disposal pathway.
-
Segregate the Waste: Keep this compound waste separate from other laboratory waste streams.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Place the waste in a container that is compatible with the chemical. The original container is often a suitable option.[4] The container must be sealable.
-
Label the Container: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Disposal Company: Excess and expired this compound should be disposed of by a licensed hazardous material disposal company.[1] Your institution's EHS department can provide a list of approved vendors.
-
Incineration: The preferred method of disposal is often incineration in a facility equipped with an afterburner and scrubber.[1]
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste itself.[1]
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill area.[1]
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.
-
Wear Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill:
-
For solid spills, avoid creating dust.
-
Carefully sweep or vacuum the spilled material.[1]
-
-
Collect and Dispose: Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Clean the surface thoroughly to remove any residual contamination.[1]
-
Environmental Precautions: Prevent the spill from entering drains, water courses, or the ground.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling R-Clopidogrel carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of R-Clopidogrel carboxylic acid, a pharmaceutical-related compound.[1] Due to the limited specific hazard data available for this compound, a cautious approach is mandated, treating it as a substance of unknown potency.[1] Adherence to these procedural steps is essential for ensuring laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation. | Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. |
| Skin Contact | May cause skin irritation. | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[2] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Eye Contact | May cause serious eye irritation. | Safety Goggles: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[2] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] |
Operational Protocol: Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.[1]
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment (spatula, weigh boat, containers) within the fume hood.
-
Put on all required PPE as detailed in the table above.
2. Weighing and Transfer:
-
Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[2]
3. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | If breathing is difficult, remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Accidental Release | Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhalation of dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation. Sweep up or vacuum up spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination.[1] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Excess Compound: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
-
Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
Workflow for Handling this compound
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
